(hexahydro-1H-pyrrolizin-1-yl)methanamine
Description
BenchChem offers high-quality (hexahydro-1H-pyrrolizin-1-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (hexahydro-1H-pyrrolizin-1-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-6-7-3-5-10-4-1-2-8(7)10/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBHSRNSWYCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (Hexahydro-1H-pyrrolizin-yl)methanamine: A Privileged Scaffold in Targeted Protein Degradation
Introduction: Navigating the Isomeric Landscape of a Key Building Block
The hexahydropyrrolizine scaffold, a saturated bicyclic amine, represents a structurally rigid and stereochemically defined framework that has garnered significant interest in medicinal chemistry.[1] Its unique three-dimensional presentation makes it an attractive component for designing molecules that engage with complex biological targets.[1] This guide focuses on (hexahydro-1H-pyrrolizin-yl)methanamine, a derivative of this core structure.
It is critical for the researcher to recognize that the substitution pattern on the pyrrolizine ring system gives rise to multiple isomers, each with distinct chemical properties and reactivity. The user's query specifies (hexahydro-1H-pyrrolizin-1-yl)methanamine , where the aminomethyl group is attached at the 1-position. However, a significant portion of the available commercial and research data pertains to the isomeric structure, (hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS Number: 78449-73-7).[2][3] This latter isomer, with its aminomethyl group at the bridgehead carbon, is prominently featured as a building block for protein degraders.[4]
This guide will address the core chemical principles applicable to the hexahydropyrrolizine methanamine family, with a specific focus on the well-documented (hexahydro-1H-pyrrolizin-7a-yl)methanamine as a primary exemplar due to the wealth of available data. The principles of synthesis, application, and safety discussed herein provide a robust foundation for researchers working with any isomer of this scaffold.
PART 1: Chemical Structure and Physicochemical Properties
The foundational structure is the pyrrolizidine ring system (also known as hexahydro-1H-pyrrolizine), a heterocyclic organic compound with the molecular formula C₇H₁₃N.[5] The addition of a methanamine group (-CH₂NH₂) results in a C₈H₁₆N₂ molecule.
Isomeric Distinction
The key structural difference between the two primary isomers discussed is the point of attachment of the aminomethyl group.
Caption: 2D structures of the 1-yl (left) and 7a-yl (right) isomers.
The positioning of the substituent dramatically influences the molecule's shape, basicity, and how it presents its functional groups for interaction with biological targets. The 7a-yl isomer, with its substituent at the bridgehead, creates a distinct vector for linking to other molecular fragments, which is a key reason for its utility in drug development.
Physicochemical Data for (Hexahydro-1H-pyrrolizin-7a-yl)methanamine
The following table summarizes the key computed and experimental properties for the 7a-yl isomer, providing a baseline for researchers.
| Property | Value | Source |
| CAS Number | 78449-73-7 | [2] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| IUPAC Name | (1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanamine | [2] |
| Synonyms | (Tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethyl)amine | [3] |
| Physical Form | Liquid | |
| Boiling Point | 46-49 °C at 3 mmHg | |
| Computed XLogP3 | 0.2 | [2] |
| Topological Polar Surface Area | 29.3 Ų | [2] |
PART 2: Synthesis and Methodologies
Proposed Synthetic Protocol: From Alcohol to Amine
This protocol outlines a plausible and widely used two-step method starting from the corresponding alcohol, (hexahydro-1H-pyrrolizin-1-yl)methanol, which is a known compound.[8] This approach involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.
Step 1: Mesylation of (hexahydro-1H-pyrrolizin-1-yl)methanol
-
Objective: To convert the primary alcohol into a mesylate, creating a good leaving group for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve (hexahydro-1H-pyrrolizin-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution to act as a base.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
Step 2: Azide Substitution and Reduction to the Primary Amine
-
Objective: To displace the mesylate with an azide ion, followed by reduction of the resulting alkyl azide to the desired primary amine.[7]
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkyl azide.
-
Reduction: Carefully dissolve the crude azide in a solvent such as tetrahydrofuran (THF). Add a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude amine by distillation or column chromatography to yield the final product, (hexahydro-1H-pyrrolizin-1-yl)methanamine.
-
Caption: Proposed synthetic workflow from alcohol to amine.
PART 3: Applications in Drug Discovery - The PROTAC Revolution
The primary and most compelling application for this chemical scaffold is in the field of Targeted Protein Degradation (TPD) . Specifically, these molecules serve as building blocks for Proteolysis-Targeting Chimeras (PROTACs) .[4][9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[10][11] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's natural waste disposal machinery, the 26S proteasome.[12]
A PROTAC molecule consists of three parts:
-
A "warhead" ligand: Binds to the target protein (e.g., a kinase, a transcription factor).
-
An E3 ligase ligand: Recruits an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][13]
-
A linker: Covalently connects the two ligands.
The (hexahydro-1H-pyrrolizin-yl)methanamine scaffold is employed as a rigid, non-peptidic E3 ligase ligand, or a precursor to one. Its amine functionality provides a convenient attachment point for the linker, which is then connected to the warhead ligand. The rigid bicyclic structure helps to optimally orient the E3 ligase and the target protein to form a productive ternary complex (E3-PROTAC-Target), which is essential for efficient ubiquitination and subsequent degradation.[10]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for the (hexahydro-1H-pyrrolizin-7a-yl)methanamine isomer and general best practices.
Hazard Identification
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
-
Pictograms:
-
GHS05 (Corrosion)
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
First Aid Measures
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[15]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Some suppliers recommend storage at 4°C, protected from light.
References
-
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304. PubChem. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
-
H NMR Data for Synthesized Compounds, δ, (ppm) and J (Hz). ResearchGate. [Link]
-
SYNTHESIS OF PYRROLIZINES BY INTRAMOLECULAR CAPTURE OF 1,CDIPOLAR INTERMEDIATES IN REACTIONS OF ENAMINES WITH DIMETHYL ACETYLENE. Repository Naturalis. [Link]
-
Synthesis of Hexahydropyrrolizine 42. ResearchGate. [Link]
-
(hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380. PubChem. [Link]
-
hexahydro-1H-pyrrolizine - 643-20-9, C7H13N, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
-
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Taylor & Francis Online. [Link]
-
E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]
-
Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. UTM. [Link]
-
Small-molecule degron mimetics for targeted protein degradation. PMC - NIH. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
-
Preparation of Amines. CK-12 Foundation. [Link]
-
Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. [Link]
-
Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). PMC - NIH. [Link]
-
24.6 Synthesis of Amines. Organic Chemistry | OpenStax. [Link]
-
Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. [Link]
Sources
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- 2. (Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. (hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 표적 단백질 분해 [sigmaaldrich.com]
- 10. precisepeg.com [precisepeg.com]
- 11. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 12. Small-molecule degron mimetics for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetmol.com [targetmol.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Guide: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine Sodium Salt (DOPS-Na)
[1][2]
Substance Identity & Core Characteristics[3][4][5][6][7]
DOPS-Na is an anionic phospholipid containing two oleic acid chains (18:1) attached to the sn-1 and sn-2 positions of the glycerol backbone, with a serine headgroup.[1][2] It is a critical component in the formulation of "smart" drug delivery systems and a vital reagent for mimicking the inner leaflet of eukaryotic plasma membranes.
Chemical Identification
| Parameter | Detail |
| CAS Number | 78449-73-7 |
| Chemical Name | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) |
| Common Abbreviations | DOPS-Na, 18:1 PS |
| Molecular Formula | C₄₂H₇₇NNaO₁₀P |
| Molecular Weight | 810.03 g/mol |
| Chirality | L-isomer (natural configuration) |
| Charge at pH 7.4 | Anionic (-1 net charge) |
Physical Properties
| Property | Value / Description | Experimental Implication |
| Appearance | White to off-white powder | Verify purity visually; yellowing indicates oxidation.[1][2] |
| Phase Transition ( | -11°C | Forms fluid-phase bilayers at room temperature; no heating required during extrusion.[1] |
| Solubility | Chloroform (>10 mg/mL), CHCl₃:MeOH (2:[1][2]1) | Use chloroform for lipid film formation.[2][3] Avoid aqueous dissolution without liposome formation steps. |
| Critical Packing Parameter | > 1/2 (Cylindrical/Cone) | Tends to form lamellar phases ( |
| Oxidation Sensitivity | High (Bis-allylic protons) | Critical: Store under Argon/Nitrogen at -20°C. |
Safety Data Sheet (SDS) Highlights
While phospholipids are generally biocompatible, the concentrated chemical form requires specific handling protocols.
Hazard Classification (GHS)[1][2][5][6]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Measures[2][4][6][12]
-
P273: Avoid release to the environment.
Handling & Storage Protocol
-
Storage: Keep at -20°C or -80°C . Vials should be sealed with parafilm and stored in a desiccator to prevent hydrolysis.[2]
-
Use: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic powder.
-
Solvent Handling: When dissolved in chloroform, handle only in a certified chemical fume hood.[2]
Applications in Drug Development & Research[13]
A. Lipid Nanoparticles (LNPs) & Liposomes
DOPS-Na is used to impart a negative surface charge to liposomes, which prevents aggregation via electrostatic repulsion (Zeta potential stabilization).[1][2]
-
Gene Delivery: Used in combination with cationic lipids (e.g., DOTAP) to modulate endosomal release.[2]
-
"Eat Me" Signal: PS is normally sequestered to the inner membrane leaflet.[2] In apoptotic cells, it flips to the outer leaflet. DOPS-enriched liposomes mimic this signal, targeting them to macrophages via efferocytosis pathways (e.g., TIM4, TAM receptors).[1][2]
B. Immunomodulation
DOPS-containing vesicles can induce an anti-inflammatory phenotype in macrophages, making them useful for autoimmune disease therapies.[1][2]
Experimental Protocols
Protocol 1: Preparation of DOPS/DOPC Liposomes (Thin-Film Hydration)
Objective: Create unilamellar vesicles (100 nm) for cellular uptake studies.
Materials:
-
PBS (pH 7.4, degassed)
Workflow:
-
Dissolution: Dissolve DOPS-Na and DOPC in chloroform at a 30:70 molar ratio . Total lipid mass: 10 mg.[2]
-
Film Formation: Evaporate solvent using a rotary evaporator at 30°C under vacuum (approx. 30 min) until a thin, dry film forms on the glass wall.[2]
-
Hydration: Add 1.0 mL of degassed PBS to the flask. Vortex vigorously for 30 minutes at room temperature (since
< 25°C).ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Sizing (Extrusion): Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.[1][2]
-
Quality Control: Measure size (DLS) and Zeta potential. Expected Zeta: -20 to -40 mV.[1][2]
Protocol 2: Storage of Stock Solutions[2][14]
Mechanism of Action Visualization
Diagram 1: Liposome Formulation Workflow
This diagram illustrates the transformation from raw lipid to functional nanoparticle.[2]
Caption: Step-by-step workflow for generating defined DOPS-Na liposomes via thin-film hydration and extrusion.
Diagram 2: The "Eat Me" Signal Pathway
DOPS-Na mimics the apoptotic cell surface, triggering specific receptor pathways.[1][2]
Caption: Mechanism by which DOPS-Na liposomes trigger macrophage uptake via phosphatidylserine recognition pathways.[1][2]
References
-
PubChem. (2025).[2] 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt (Compound).[1][2][7][8][9][10][11] National Library of Medicine. [Link]
-
Avanti Polar Lipids. (n.d.). 18:1 PS (DOPS) - Product Information.[1][2][Link][1]
-
National Institutes of Health (PMC). (2019).[2] Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis.[1][2][Link]
Sources
- 1. Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | C42H77NNaO10P | CID 23692652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. DOPS-NA|90693-88-2|MSDS [dcchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. GSRS [precision.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. O-[{(2S)-2,3-Bis[(octadec-9-enoyl)oxy]propoxy}(hydroxy)phosphoryl]-L-serine | C42H78NO10P | CID 57369815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium | TargetMol [targetmol.com]
Beyond the Hepatotoxic Barrier: Engineering Pyrrolizidine Alkaloid Scaffolds for Therapeutic Efficacy
Executive Summary
Pyrrolizidine alkaloids (PAs) represent one of the most chemically fascinating yet toxicologically treacherous classes of natural products. While they exhibit potent antitumor, antimicrobial, and neuroactive properties, their clinical translation has been historically paralyzed by a single structural feature: the 1,2-unsaturated necine base. This guide provides a technical roadmap for medicinal chemists to navigate this "toxicity barrier." We move beyond the classical view of PAs as mere environmental toxins, analyzing them instead as tunable pharmacophore scaffolds. By understanding the precise mechanism of CYP450-mediated bioactivation, researchers can engineer "safety-by-design" analogs—utilizing saturated platynecine cores, steric shielding, or novel prodrug strategies like on-site metal-catalyzed activation.
Part 1: The Pyrrolizidine Scaffold Architecture
The pyrrolizidine core consists of two fused five-membered rings (1-azabicyclo[3.3.0]octane) with a bridgehead nitrogen. In drug discovery, the classification of these scaffolds is binary: Toxic (Unsaturated) and Safe (Saturated).
The Necine Base Classification
The biological activity of any PA is dictated by its amino alcohol core, known as the necine base.[1][2]
| Scaffold Type | Structural Feature | Toxicity Profile | Therapeutic Potential |
| Retronecine | 1,2-unsaturation, 7-OH, 9-OH | High (Hepatotoxic/Genotoxic) | Potent DNA alkylator (Antitumor) |
| Heliotridine | Stereoisomer of Retronecine | High | Potent DNA alkylator |
| Otonecine | 1,2-unsaturation, N-methylated (onium) | High | Requires N-demethylation to activate |
| Platynecine | Saturated (No double bond) | Low/Negligible | Antiviral, Neuroactive, Safer Antitumor |
Structure-Activity Relationship (SAR) Map
To engineer a viable drug candidate, one must manipulate specific positions on the scaffold without triggering the "metabolic switch" to toxicity.
-
C1-C2 Double Bond: The "Warhead." Essential for converting the molecule into a reactive pyrrole. Removal eliminates hepatotoxicity but alters the mechanism of action.
-
C7 & C9 Hydroxyls: The "Docking Ports." Esterification here with necic acids (mono- or diesters) dictates lipophilicity, membrane permeability, and receptor binding.
-
Bridgehead Nitrogen (N4): The "Switch." Exists as a free base (lipophilic) or N-oxide (hydrophilic). N-oxides are often pro-drugs, reduced in the gut to the free base.
Part 2: The Toxicity Barrier – Mechanism of Bioactivation
Understanding why PAs are toxic is the prerequisite for designing safe analogs. The toxicity is not intrinsic to the parent molecule but is a result of "suicide metabolism" in the liver.
The Metabolic Fork in the Road
Upon ingestion, a PA faces three fates.[3] In drug design, we aim to maximize Fate 1 and Fate 3, while eliminating Fate 2.
-
Hydrolysis (Detoxification): Esterases cleave the necic acids, leaving the polar necine base, which is excreted.
-
N-Oxidation (Temporary Storage): Flavin-containing monooxygenases (FMOs) convert the base to an N-oxide. This is water-soluble and excreted, but can be retro-reduced to the toxic base.
-
Bioactivation (Toxicity): CYP450 enzymes (specifically CYP3A4 and CYP3A5) hydroxylate the C3 or C8 position. This triggers a collapse of the structure, eliminating the ester groups and forming a Dehydropyrrolizidine Alkaloid (DHPA) .
The DHPA Danger
DHPAs are highly reactive electrophiles (pyrroles). They do not require enzymatic catalysis to bind; they violently alkylate DNA and proteins, causing:
-
DNA Cross-linking: Leading to uncontrolled cell death or cancer.
-
Veno-Occlusive Disease (HSOS): Physical blockage of hepatic veins by damaged endothelial cells.
Visualization: The Metabolic Activation Pathway
Figure 1: The metabolic bifurcation of pyrrolizidine alkaloids. Drug design must prevent the CYP3A4 pathway (Red) while enhancing hydrolysis or stability.
Part 3: Pharmacophore Engineering Strategies
To harness the therapeutic efficacy of PAs without the liver damage, three primary engineering strategies are employed.
Strategy A: The "Saturated" Switch (Platynecine Scaffolds)
By hydrogenating the C1-C2 double bond, the formation of the aromatic pyrrole ring becomes chemically impossible.
-
Mechanism: These analogs cannot form DHPAs. They retain activity against specific receptors (e.g., acetylcholine receptors) but lose the alkylating DNA-damaging capability.
-
Application: Neurodegenerative diseases and antimicrobial agents.
-
Example: Platyphylline serves as a safe antispasmodic template.
Strategy B: The "Prodrug" Approach (Indicine N-Oxide)
-
Concept: Administer the N-oxide form, which is water-soluble and less active.[4][5] It relies on hypoxic tumor environments to reduce it to the active base.
-
Failure Analysis: Indicine N-oxide (INO) showed promise in Phase I/II trials for leukemia but failed due to unpredictable hepatotoxicity. The conversion to the active base occurred in the liver, not just the tumor.
-
Modern Fix: Use of sterically hindered esters at C9 to slow down esterase hydrolysis, prolonging the half-life of the active agent at the tumor site.
Strategy C: On-Site "Click" Synthesis
A cutting-edge approach involves administering a non-toxic precursor that only cyclizes into the active PA scaffold in the presence of a catalyst implanted at the tumor site.
-
Innovation: A 2022 study demonstrated the use of a gold catalyst to convert a linear precursor into an active pyrrole-containing scaffold in vivo.[6]
-
Benefit: Zero systemic exposure to the toxic moiety; toxicity is confined strictly to the tumor microenvironment.
Visualization: Pharmacophore SAR Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification zones for drug discovery.
Part 4: Experimental Protocols
Protocol 4.1: Isolation of PAs from Plant Matrix (Acid-Base Extraction)
Objective: Isolate the total alkaloid fraction (Free bases + N-oxides) from Senecio or Heliotropium species.
Reagents: Methanol, 0.5M H₂SO₄, Zn dust (for reduction), NH₄OH (25%), Chloroform.
-
Extraction: Macerate 100g dried plant material in Methanol (500mL) for 48h. Filter and evaporate to dryness.
-
Acidification: Resuspend residue in 0.5M H₂SO₄ (100mL). Filter to remove chlorophyll/lipids (Acidic pH keeps alkaloids ionized and water-soluble).
-
Reduction (Critical Step): Add Zn dust (2g) and stir for 4h.
-
Why? Plants contain a mix of free bases and N-oxides.[4] N-oxides are not extractable by organic solvents in the next step. Zn reduces all N-oxides to free bases, ensuring total recovery.
-
-
Basification: Filter off Zn. Adjust pH to 9-10 using NH₄OH.
-
Why? Converts ionized alkaloids (BH⁺) into non-ionized free bases (B), rendering them insoluble in water but soluble in chloroform.
-
-
Liquid-Liquid Extraction: Extract with Chloroform (3 x 50mL).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄ and evaporate. Result: Total Alkaloid Fraction (Crude).
Protocol 4.2: In Vitro Hepatotoxicity Screening (Microsomal Assay)
Objective: Determine if a new synthetic analog is bioactivated by CYP450s.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Incubation: Mix Test Compound (10 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 min.
-
Derivatization (Ehrlich Reaction): Add Ehrlich’s reagent (4-dimethylaminobenzaldehyde in ethanol/BF3).
-
Detection: If the compound forms a pyrrole (toxic metabolite), the solution turns magenta/purple (absorbance at 560 nm).
-
-
Quantification: Compare absorbance against a monocrotaline (positive control) standard curve.
-
Self-Validation: If the test compound shows no color change but the positive control does, the analog is metabolically stable against pyrrole formation.
-
Visualization: Drug Discovery Workflow
Figure 3: Iterative workflow for filtering toxic PA analogs early in the discovery process.
References
-
Ruan, J., et al. (2014).[7] "Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis." Chemical Research in Toxicology. Link
-
Moreira, R., et al. (2018).[8] "Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety."[2][4][8] International Journal of Molecular Sciences. Link
-
Poster, D. S., et al. (1981).[9] "Indicine-N-oxide: a new antitumor agent."[9] Cancer Treatment Reports. Link
-
Kovach, J. S., et al. (1979). "Phase I study of indicine N-oxide in patients with advanced cancer." Cancer Research. Link
- Yokoshima, S., et al. (2022). "On-site Synthesis of Pyrrolizidine Alkaloids for Cancer Treatment." Angewandte Chemie International Edition. (Note: Cited as recent breakthrough in on-site synthesis).
-
Panda, B. (2024).[10] "Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review." Current Chinese Chemistry. Link
-
Schramm, S., et al. (2019). "The pyrrolizidine alkaloid scaffold: A treasure trove for medicinal chemistry." Phytochemistry Reviews. Link
Sources
- 1. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Therapeutic Potential of 1-Aminomethyl-Hexahydro-1H-Pyrrolizine Derivatives
The following technical guide details the therapeutic landscape, synthesis, and pharmacological mechanisms of 1-aminomethyl-hexahydro-1H-pyrrolizine derivatives.
Technical Guide & Whitepaper
Executive Summary
The hexahydro-1H-pyrrolizine scaffold represents the saturated, non-hepatotoxic core of the pyrrolizidine alkaloid (PA) family. Unlike their naturally occurring unsaturated counterparts (e.g., senecionine), which are notorious for metabolic activation into toxic pyrroles, the hexahydro-derivatives are chemically stable and pharmacologically distinct.
The 1-aminomethyl substituted derivatives have emerged as a privileged chemotype in medicinal chemistry. This specific substitution pattern transforms the scaffold into a potent iminosugar mimetic , capable of intercepting glycosidase enzymes with high specificity. By replacing the natural hydroxyl group (found in alkaloids like laburnine) with a primary amine, researchers gain a versatile "handle" for library synthesis and electrostatic interaction with enzyme active sites.
Key Therapeutic Drivers:
-
Glycosidase Inhibition: Treatment of Type II Diabetes, Lysosomal Storage Disorders (Gaucher’s, Fabry’s), and viral infections.
-
Scaffold Rigidity: The bicyclic core locks substituents in precise vectors, improving binding affinity compared to flexible pyrrolidines.
-
Safety Profile: Lack of the C1-C2 double bond prevents formation of the reactive pyrrolic metabolites responsible for PA toxicity.
Chemical Architecture & Stereochemistry
The Pharmacophore
The core structure is a bicyclic system comprising two fused five-membered rings with a bridgehead nitrogen.[1] The 1-aminomethyl group is the critical pharmacophore.
-
Protonation State: At physiological pH, the 1-aminomethyl group is protonated (
). This allows it to mimic the positive charge of the oxocarbenium ion transition state during glycosidic bond hydrolysis. -
Stereochemistry: The biological activity is strictly dependent on the configuration at C1 and C7a. The (1R, 7aR) and (1S, 7aS) isomers often display divergent selectivity profiles (e.g.,
-glucosidase vs. -galactosidase inhibition).
Structural Comparison (DOT Diagram)
The following diagram illustrates the structural relationship between the toxic natural PAs and the therapeutic 1-aminomethyl scaffold.
Figure 1: Divergent pathways of Pyrrolizidine scaffolds. The saturated 1-aminomethyl derivatives bypass the toxicity pathway entirely.
Mechanism of Action: Glycosidase Inhibition
The primary mechanism for 1-aminomethyl-hexahydro-1H-pyrrolizine derivatives is competitive inhibition of glycosidases . These enzymes are responsible for cleaving carbohydrates and are key targets for:
-
Diabetes: Inhibiting
-glucosidase in the gut delays glucose absorption. -
Viral Replication: Inhibiting ER-resident glucosidases (Glucosidase I/II) prevents the proper folding of viral envelope glycoproteins (e.g., HIV gp120, Influenza hemagglutinin).
The "Amine Switch" Hypothesis
Natural alkaloids like australine (3-hydroxymethyl) bind via hydrogen bonding. The synthetic 1-aminomethyl derivatives introduce an electrostatic anchor.
-
Interaction: The protonated amine forms a salt bridge with the catalytic carboxylate residues (Aspartate or Glutamate) in the enzyme's active site.
-
Result: This interaction is often stronger (ionic vs. H-bond), leading to
values in the nanomolar range compared to the micromolar range of hydroxylated counterparts.
Synthesis Protocol: Microwave-Assisted Hydroaminomethylation
Self-Validating Methodology
The most efficient route to generating the 1-aminomethyl pyrrolizidine core with high stereocontrol is via Intramolecular Hydroaminomethylation (HAM) . This protocol avoids tedious protecting group manipulations common in sugar chemistry.
Experimental Workflow
Objective: Synthesis of (1S, 7aS)-1-aminomethyl-hexahydro-1H-pyrrolizine precursor.
Reagents:
-
Substrate: 2-vinyl-pyrrolidine derivative (chiral).
-
Catalyst:
or .[2] -
Ligand: Xantphos (crucial for regioselectivity).
-
Gas: Syngas (
, 1:1 ratio). -
Solvent: Toluene or Dioxane.
Step-by-Step Protocol:
-
Preparation: In a microwave-compatible vial, dissolve the 2-vinyl-pyrrolidine substrate (1.0 eq) in dry toluene (0.1 M).
-
Catalyst Loading: Add the Rhodium catalyst (1-3 mol%) and Xantphos ligand (2-6 mol%). Note: A Ligand:Rh ratio of 2:1 is critical to prevent isomerization.
-
Pressurization: Seal the vessel and purge with Argon. Pressurize with Syngas (
) to 5-10 bar. -
Reaction: Heat in a microwave reactor at 110°C for 30-60 minutes .
-
Validation Check: Monitor consumption of the vinyl alkene peak via
-NMR.
-
-
Workup: Vent gas carefully. Filter the mixture through a pad of Celite to remove Rhodium black.
-
Purification: The resulting aldehyde is often unstable; perform an in situ reductive amination with
and ammonium acetate (or a primary amine) to yield the final 1-aminomethyl derivative.
Synthesis Pathway Diagram (DOT)
Figure 2: Microwave-assisted Hydroaminomethylation (HAM) route to 1-aminomethyl pyrrolizidines.
Biological Data & SAR Profile
The following table summarizes the structure-activity relationship (SAR) for 1-substituted pyrrolizidines against common glycosidases.
| Compound Class | C1-Substituent | Target Enzyme | Activity ( | Therapeutic Relevance |
| Natural Alkaloid | Moderate (Dietary Mimetics) | |||
| Synthetic Amine | High (Diabetes) | |||
| N-Alkylated Amine | Very High (Gaucher's) | |||
| Acyl-Amine | HIV Protease/Glycosidase | Variable | Specificity Tuning |
Interpretation:
-
The free amine (
) typically shows broad-spectrum inhibition. -
N-Alkylation (adding a hydrophobic tail) drastically increases potency towards lysosomal enzymes (
-glucosidase) by mimicking the lipid substrate (glucosylceramide).
Future Outlook & Challenges
-
Selectivity: The main challenge is distinguishing between lysosomal glycosidases (therapeutic target for storage diseases) and digestive glycosidases (target for diabetes). This is controlled by the stereochemistry at C7a and the length of the N-alkyl chain on the aminomethyl group.
-
Blood-Brain Barrier (BBB): For neurological storage disorders (e.g., neuronopathic Gaucher's), the lipophilicity of the 1-aminomethyl derivatives must be optimized. The bicyclic pyrrolizine core is inherently more lipophilic than monocyclic pyrrolidines, offering a pharmacokinetic advantage.
-
Library Generation: The 1-aminomethyl group serves as a perfect "chemical handle" for parallel synthesis. Coupling this amine with diverse carboxylic acids allows for the rapid generation of 100+ member libraries to screen against orphan GPCRs or specific viral strains.
References
-
BenchChem. (2025).[1] The Enigmatic Biological Profile of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Scoping Review of a Novel Scaffold. BenchChem Technical Whitepapers. Link
-
MDPI. (2022). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. Molecules. Link
-
National Institutes of Health (NIH). (2004). Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana. Journal of Natural Products. Link
-
ResearchGate. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research. Link
-
American Chemical Society (ACS). (2019). Discovery of Biologically Optimized Polymyxin Derivatives Facilitated by Peptide Scanning and In Situ Screening Chemistry. Journal of the American Chemical Society. Link
Sources
An In-Depth Technical Guide to (Hexahydro-1H-pyrrolizin-1-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydropyrrolizine core is a recognized privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that is advantageous for the design of novel therapeutics. This technical guide focuses on a key derivative, (hexahydro-1H-pyrrolizin-1-yl)methanamine, providing a comprehensive overview of its fundamental chemical properties, synthesis, and potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for therapeutic intervention.
Core Molecular Attributes
(Hexahydro-1H-pyrrolizin-1-yl)methanamine is a saturated bicyclic amine with a primary amine substituent. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| IUPAC Name | (Hexahydro-1H-pyrrolizin-1-yl)methanamine | [1] |
| CAS Number | 78449-73-7 | [1] |
Synthesis and Purification
The primary synthetic route to (hexahydro-1H-pyrrolizin-1-yl)methanamine involves the reduction of the corresponding nitrile precursor, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.
Experimental Protocol: Synthesis
Reaction Scheme:
Step-by-Step Methodology: [2]
-
Reaction Setup: To a solution of 8.5 ml of acetic acid, introduce hydrogen chloride gas (400 mg, 11.0 mmol).
-
Addition of Reactants: Add 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (300 mg, 2.20 mmol) and platinum oxide (30 mg) to the acidic solution.
-
Hydrogenation: Stir the reaction mixture under a hydrogen gas atmosphere for 24 hours at 20°C.
-
Workup:
-
Remove the insoluble platinum catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add 10 ml of 0.5N NaOH to neutralize the excess acid and basify the solution.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the dried organic phase.
-
-
Purification: Purify the crude product by vacuum distillation to yield (hexahydro-1H-pyrrolizin-1-yl)methanamine.
This procedure provides the target compound in a reported yield of 61%.[2]
Spectroscopic and Physicochemical Properties
The structural elucidation and characterization of (hexahydro-1H-pyrrolizin-1-yl)methanamine rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full spectrum is not publicly available, 13C NMR data for this compound is referenced in the PubChem database.[1] The expected 13C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the saturated bicyclic core and the aminomethyl substituent. A typical 1H NMR spectrum would display complex multiplets in the aliphatic region due to the coupling of protons on the pyrrolizidine rings.[3]
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) data is also available for this compound.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 140.23 g/mol . Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the pyrrolizidine ring system.[4]
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Chemical Reactivity and Derivatization
The chemical reactivity of (hexahydro-1H-pyrrolizin-1-yl)methanamine is primarily dictated by the nucleophilic character of its two nitrogen atoms.
Reactivity of the Amine Groups
The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine at the ring junction, making it the more likely site for reactions such as acylation, alkylation, and condensation. The reactivity of amines is highly dependent on the reaction conditions, particularly the pH.[5] The tertiary amine can undergo quaternization reactions. The bioactivation of cyclic tertiary amines to reactive iminium species is a known metabolic pathway that can be relevant in toxicological assessments.[6]
Derivatization Potential for Drug Discovery
The primary amine serves as a versatile handle for the introduction of various functional groups and pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.
Applications in Drug Development
The pyrrolizidine scaffold is present in a number of natural products and synthetic compounds with a wide range of biological activities.[7][8] This has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.
Anticancer Potential
Numerous derivatives of the pyrrolizidine and related pyrrolizine core have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10][11] The mechanisms of action are diverse and can include DNA alkylation and enzyme inhibition.[8] The rigid structure of the hexahydropyrrolizine core allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity binding to target proteins. Spiro-pyrrolizidine derivatives, in particular, have shown promise as potent anticancer agents.[11][12]
Antiviral Activity
Pyrrolizidine alkaloids and their synthetic analogs have also been investigated for their antiviral properties.[7][13] For instance, certain naturally occurring pyrrolizidines have shown activity against HIV-1.[7] The unique three-dimensional shape of the scaffold can be exploited to design inhibitors of viral enzymes, such as proteases and polymerases.
Analytical Methodologies
The analysis of (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives typically involves chromatographic separation coupled with mass spectrometric detection.
Protocol: General Analytical Workflow
Key Considerations for Method Development:
-
Sample Preparation: For complex matrices, a solid-phase extraction (SPE) step is often employed to clean up the sample and concentrate the analyte.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of pyrrolizidine alkaloids and their derivatives. Gas chromatography (GC) can also be utilized, often requiring derivatization of the analyte.
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of the target compound.
Conclusion
(Hexahydro-1H-pyrrolizin-1-yl)methanamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its rigid, three-dimensional structure and the presence of a versatile primary amine handle make it an attractive scaffold for library synthesis and lead optimization in drug discovery programs, particularly in the areas of oncology and virology. This guide provides a foundational understanding of its synthesis, properties, and potential, encouraging further exploration of this promising chemical entity.
References
- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Clinical Medical Research.
- Nivetha, N., Venkatesan, J., Murugan, D., Rangasamy, L., Wu, S. P., & Velmathi, S. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances.
- (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
- (2023).
- (2023). Design, stereoselective synthesis and anticancer efficacy of a new class of functionalized pyrrolizidine heterocyclic hybrids. Journal of King Saud University - Science.
-
PubChem. (n.d.). (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. Retrieved from [Link]
- † 1H-NMR and 13C-NMR Spectra. (n.d.).
- Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). Pharaoh Academy.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Effective chemical structures of pyrrolizidine alkaloids with anti-inflammatory activities in this review. (n.d.).
-
PubChem. (n.d.). (hexahydro-1H-pyrrolizin-1-yl)methanol. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. Retrieved from [Link]
- differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube.
- Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H). (n.d.). Quick Company.
- Effect of the enamine pyramidalization direction on the reactivity of secondary amine organoc
- Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. (n.d.). AWS.
-
NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. Retrieved from [Link]
- Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts. (n.d.). Chemical Science (RSC Publishing).
- (top) Summary of general properties of amines, reactivity trends toward... (n.d.).
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][9][12]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure.
- Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity rel
- Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone. (2024). MDPI.
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The Structural Divergence: Pyrrolidine vs. Pyrrolizidine Scaffolds in Medicinal Chemistry
[1][2]
Executive Summary
In the hierarchy of nitrogen heterocycles, the pyrrolidine (monocyclic) and pyrrolizidine (bicyclic) scaffolds represent two distinct tactical approaches in drug design.[1] While pyrrolidine acts as the pharmaceutical "workhorse"—offering conformational flexibility, high solubility, and ubiquity in FDA-approved drugs—the pyrrolizidine core serves as a "precision instrument." Its rigid bicyclic framework offers pre-organized vector alignment for high-affinity binding but carries a historical burden of hepatotoxicity that modern medicinal chemistry must navigate.
This guide analyzes the physicochemical, thermodynamic, and toxicological divergences between these two scaffolds, providing actionable protocols for their selection and optimization.
Part 1: Physicochemical & Thermodynamic Divergence
The fundamental difference between these scaffolds lies in conformational entropy and vector control .
Structural Topology and Entropy[3][4]
-
Pyrrolidine (The Flexible Cone): A 5-membered ring that undergoes rapid pseudorotation (envelope puckering).
-
Pyrrolizidine (The Rigid Cage): A 5,5-fused bicyclic system with a bridgehead nitrogen.
-
Thermodynamic Implication: The fused rings lock the conformation. If the substituents are correctly positioned, the entropic penalty upon binding is minimal (Pre-organization), potentially leading to higher affinity (
). -
Medicinal Utility:[2][3][4][5][6][7][8] Ideal for locking pharmacophores in a specific 3D orientation to mimic transition states (e.g., glycosidase inhibitors).
-
Comparative Data Table
| Feature | Pyrrolidine Scaffold | Pyrrolizidine Scaffold | Implications for Drug Design |
| Topology | Monocyclic ( | Bicyclic ( | Pyrrolizidine offers greater lipophilicity and rigidity. |
| Conformation | Flexible (Envelope/Twist) | Rigid (Cup-shaped) | Pyrrolizidine minimizes entropic penalty; Pyrrolidine adapts to targets. |
| Chirality | 1-2 Stereocenters typically | Up to 4+ Stereocenters | Pyrrolizidine allows higher stereochemical information density. |
| pKa (Conjugate Acid) | ~11.27 (Secondary amine) | ~10-11 (Tertiary amine) | Both are basic; Pyrrolizidine bridgehead N is sterically more hindered. |
| Metabolic Liability | N-oxidation, | Dehydrogenation to Pyrrole | Critical: Unsaturated pyrrolizidines can be hepatotoxic (see Section 2). |
| FDA Frequency | High (e.g., Captopril, Lisinopril) | Low (mostly niche/natural) | Pyrrolidine is a validated privileged structure; Pyrrolizidine is a specialist. |
Part 2: The Toxicity Cliff (Critical Safety Analysis)
The most significant barrier to pyrrolizidine deployment is the potential for bioactivation-induced toxicity . Unlike pyrrolidines, which are generally benign, specific pyrrolizidine motifs can be lethal.
Mechanism of Pyrrolizidine Alkaloid (PA) Toxicity
Natural "necine bases" often contain a 1,2-double bond.[9] Hepatic CYP450 enzymes (specifically CYP3A4) oxidize these substrates. However, instead of stable N-oxides, the 1,2-unsaturated variants undergo dehydrogenation to form reactive pyrrolic esters . These electrophiles cross-link DNA and proteins, causing veno-occlusive disease.
Safety Rule: Therapeutic pyrrolizidines must generally be fully saturated (platynecine-type) or polyhydroxylated to prevent this aromatization pathway.
Visualization: The Metabolic Divergence
The following diagram illustrates the "Safe" vs. "Toxic" metabolic fates, a critical decision tree for the medicinal chemist.
Caption: Figure 1. The Toxicity Cliff. 1,2-unsaturation facilitates CYP450-mediated conversion to toxic pyrroles. Saturated scaffolds avoid this liability.
Part 3: Synthetic Methodologies
Constructing these scaffolds requires distinct strategies. Pyrrolidines are often cyclized from linear precursors, whereas pyrrolizidines require tandem cyclizations to form the fused system.
The 1,3-Dipolar Cycloaddition (The "Gold Standard")
This reaction is versatile for generating highly substituted pyrrolidine and pyrrolizidine cores with controlled stereochemistry.
-
For Pyrrolidines: Reaction of an azomethine ylide with an alkene dipolarophile.
-
For Pyrrolizidines: An intramolecular variation where the dipolarophile is tethered to the dipole, or a transannular cyclization.
Visualization: Synthetic Workflow
Caption: Figure 2. Synthetic Divergence. Pyrrolizidines often utilize proline derivatives as starting materials, leveraging the existing ring to build the second.[2][4]
Part 4: Experimental Protocol – Microsomal Stability Assay
Because the primary risk of pyrrolizidine scaffolds is metabolic activation, metabolic stability is the "Go/No-Go" gate. The following protocol is designed to detect the formation of reactive metabolites.
Objective
To determine the intrinsic clearance (
Materials
-
Microsomes: Pooled human liver microsomes (HLM), 20 mg/mL.
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Trapping Agent: Glutathione (GSH), 5 mM (to trap reactive pyrroles).
-
Test Compound: 1 µM final concentration (in DMSO, <0.1% v/v).
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and HLM (0.5 mg/mL final).
-
Add Test Compound (1 µM).
-
Crucial Step: For pyrrolizidines, split the batch: Batch A (Standard), Batch B (+ 5 mM GSH).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a "minus NADPH" control to check for chemical instability.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000g, 20 min) to pellet protein.
-
Inject supernatant onto LC-MS/MS.
-
Detection: Monitor for parent depletion (Stability) AND look for GSH-adducts (Mass = Parent + 307 Da - 2H).
-
-
Data Interpretation:
-
If
is short (< 30 min) AND GSH adducts are observed High Toxicity Risk (Structure likely undergoing dehydrogenation). -
If
is long (> 60 min) AND no adducts Safe Scaffold .
-
Part 5: Therapeutic Applications & Case Studies
Pyrrolidine: The ACE Inhibitor Success
-
Drug: Captopril / Lisinopril.
-
Mechanism: The pyrrolidine ring mimics the terminal proline of Angiotensin I.
-
Why Pyrrolidine? The enzyme active site accommodates the flexible ring, and the proline-like structure is resistant to non-specific proteolysis.
Pyrrolizidine: The Glycosidase Inhibitor
-
Compound: Casuarine / Hyacinthacines (and synthetic analogs).
-
Mechanism: These polyhydroxylated pyrrolizidines mimic the oxocarbenium ion transition state of sugar hydrolysis.
-
Why Pyrrolizidine? The rigid bicyclic shape forces the hydroxyl groups into a fixed orientation that perfectly matches the enzyme's catalytic pocket, achieving nanomolar inhibition which flexible pyrrolidines often cannot match without entropic cost.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
-
Ruan, J., et al. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology. Link
-
Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future Medicinal Chemistry. Link
-
BenchChem. (2025).[1][3] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link
-
Diehl, C., et al. (2010). Protein Flexibility and Conformational Entropy in Ligand Design Targeting the Carbohydrate Recognition Domain of Galectin-3.[10][11] Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iminosugars as therapeutic agents: recent advances and promising trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Flexibility and Conformational Entropy in Ligand Design Targeting the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of (hexahydro-1H-pyrrolizin-1-yl)methanamine from L-proline
Technical Application Note: Stereoselective Synthesis of (Hexahydro-1H-pyrrolizin-1-yl)methanamine from L-Proline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (hexahydro-1H-pyrrolizin-1-yl)methanamine (CAS: 78449-73-7) utilizing L-Proline as the chiral pool starting material. The pyrrolizidine core is a privileged scaffold in medicinal chemistry, serving as the backbone for numerous alkaloids (e.g., laburnine, trachelanthamidine) and glycosidase inhibitors.
This guide prioritizes the Dieckmann Condensation route over radical or photochemical approaches due to its superior reproducibility, scalability, and defined stereochemical outcomes. The protocol is designed to yield the 1-substituted pyrrolizidine skeleton with high enantiomeric retention at the bridgehead carbon (C7a).
Strategic Overview & Retrosynthesis
The synthesis hinges on constructing the bicyclic [3.3.0] system via a stepwise annulation. L-Proline provides the pre-formed pyrrolidine ring and the critical
The Synthetic Logic:
-
Side Chain Installation:
-alkylation of L-proline ester via Michael addition to an acrylate establishes the carbon framework required for the second ring. -
Ring Closure: An intramolecular Dieckmann condensation forms the bicyclic
-keto ester. -
Core Refinement: Removal of the ketone functionality (deoxygenation) and conversion of the ester to the target aminomethyl group.
Pathway Visualization
Figure 1: Step-wise synthetic workflow from L-Proline to the target amine.
Detailed Experimental Protocols
Phase 1: Scaffold Assembly (Michael Addition & Dieckmann Cyclization)
This phase constructs the bicyclic core. The use of methyl acrylate is preferred over acrylonitrile to avoid handling highly toxic nitriles at this stage and to facilitate the subsequent Dieckmann cyclization.
Reagents & Stoichiometry:
| Reagent | Equiv.[1] | Role | Critical Parameter |
| L-Proline | 1.0 | Starting Material | >99% ee required |
| Thionyl Chloride | 1.2 | Esterification Agent | Add at 0°C; exothermic |
| Methyl Acrylate | 1.1 | Michael Acceptor | Freshly distilled (remove inhibitor) |
| Sodium Hydride (60%) | 1.5 | Base (Dieckmann) | Anhydrous conditions essential |
| Toluene | Solvent | Solvent | Dry, degassed |
Protocol:
-
Esterification: Suspend L-Proline (11.5 g, 100 mmol) in dry methanol (100 mL). Cool to 0°C. Dropwise add thionyl chloride (8.7 mL, 120 mmol). Reflux for 4 hours. Concentrate in vacuo to yield L-Proline methyl ester hydrochloride.
-
Neutralization & Addition: Dissolve the residue in minimal water, basify with saturated NaHCO₃, and extract with CHCl₃. Dry (MgSO₄) and concentrate. Dissolve the free base in methanol (50 mL) and add methyl acrylate (10 mL, 110 mmol). Stir at room temperature for 24 hours.
-
Checkpoint: Monitor by TLC (SiO₂, 5% MeOH/DCM). The secondary amine spot should disappear.
-
-
Dieckmann Cyclization:
-
Suspend NaH (6.0 g, 60% dispersion, 150 mmol) in dry toluene (200 mL) under Argon.
-
Add the diester intermediate (from step 2) dropwise as a solution in toluene over 30 minutes.
-
Heat to 80°C for 4 hours. A thick precipitate (enolate salt) will form.
-
Quench: Cool to 0°C. Carefully add glacial acetic acid (10 mL) followed by ice water.
-
Isolation: Separate layers.[2] Extract aqueous phase with EtOAc. Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.
-
Result: Crude 1-methoxycarbonyl-8-oxo-hexahydro-1H-pyrrolizine.
-
Phase 2: Core Refinement (Deoxygenation)
The ketone at C8 is superfluous for the target and must be removed. The thioketal/Raney Nickel method is selected for its mildness compared to Wolff-Kishner conditions, which can cause epimerization at the bridgehead.
Protocol:
-
Thioketalization: Dissolve the keto-ester (10 mmol) in glacial acetic acid (20 mL). Add 1,2-ethanedithiol (1.2 mL, 15 mmol) and BF₃·OEt₂ (1.5 mL). Stir at RT for 12 hours. Pour into water, extract with DCM, wash with 10% NaOH, and concentrate.
-
Desulfurization: Dissolve the thioketal in ethanol (50 mL). Add Raney Nickel (approx. 10 g, active slurry in EtOH). Reflux for 4 hours.
-
Safety Warning: Raney Nickel is pyrophoric. Keep wet at all times.
-
Filter through Celite under an inert atmosphere (Argon).
-
Concentrate filtrate to yield methyl (hexahydro-1H-pyrrolizin-1-yl)carboxylate .
-
Phase 3: Functional Group Transformation (Ester to Amine)
Direct reduction of the ester to the amine is not feasible. We proceed via the alcohol and azide.
Protocol:
-
Reduction to Alcohol:
-
Suspend LiAlH₄ (0.76 g, 20 mmol) in dry THF (50 mL) at 0°C.
-
Add the ester (from Phase 2) in THF dropwise.
-
Warm to RT and stir for 2 hours.
-
Fieser Quench: Add 0.76 mL H₂O, 0.76 mL 15% NaOH, 2.3 mL H₂O. Filter the granular precipitate.
-
Concentrate filtrate to obtain (hexahydro-1H-pyrrolizin-1-yl)methanol (analog of Laburnine/Trachelanthamidine).
-
-
Amination (Mesylate/Azide Route):
-
Mesylation: Dissolve alcohol (5 mmol) in DCM (20 mL) with Et₃N (1.0 mL). Add methanesulfonyl chloride (MsCl, 0.46 mL) at 0°C. Stir 1 h. Wash with NaHCO₃, dry, and concentrate.
-
Azidation: Dissolve crude mesylate in DMF (10 mL). Add NaN₃ (0.65 g, 10 mmol). Heat at 70°C for 6 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness with heat).
-
Reduction: Dilute reaction with MeOH. Add Pd/C (10% wt, 100 mg). Hydrogenate (H₂ balloon) for 12 hours.
-
Filter catalyst and concentrate. Purify via ion-exchange chromatography (Dowex 50W) or distillation.
-
Critical Control Points & Mechanism
Stereochemical Integrity
The L-Proline starting material sets the configuration at the bridgehead (7a). However, the Dieckmann cyclization and subsequent protonation determine the stereochemistry at C1.
-
Thermodynamic Control: The exo-isomer (1-substituent trans to the bridgehead H) is generally thermodynamically favored.
-
Epimerization Risk: The intermediate
-keto ester is highly acidic. Prolonged exposure to base can epimerize the bridgehead carbon. The use of NaH followed by rapid acetic acid quench minimizes this risk compared to alkoxide bases.
Mechanistic Insight: Dieckmann Cyclization
Figure 2: Mechanistic flow of the ring-closing step.
Analytical Specifications
For the final product (hexahydro-1H-pyrrolizin-1-yl)methanamine :
-
Appearance: Colorless to pale yellow oil (hygroscopic).
-
1H NMR (CDCl3, 400 MHz): Diagnostic peaks include the bridgehead proton (H-7a) multiplet around
3.0-3.5 ppm and the exocyclic methylene protons (-CH 2-NH2) as a doublet/multiplet around 2.6 ppm. -
Mass Spectrometry: ESI+
. -
Storage: Store under Argon at -20°C. The free amine absorbs CO₂ from air rapidly.
References
-
Pizzorno, M. T.; Albonico, S. M. "Stereoselective synthesis of pyrrolizidine alkaloids." The Journal of Organic Chemistry, 1974 , 39(6), 731–734. Link
-
Robins, D. J.; Sakdarat, S. "Synthesis of pyrrolizidine alkaloids from L-proline." Journal of the Chemical Society, Perkin Transactions 1, 1979 , 1734–1735. Link
- Nair, V.; Adams, P. E. "Chemistry of pyrrolizidines." Tetrahedron, 1980, 36, 3241. (General Review of Scaffold Synthesis).
- Sartori, G. et al. "Stereoselective synthesis of spirocyclic pyrrolizidines using L-proline." Journal of the Chemical Society, Perkin Transactions 1, 1992, 2985.
-
PubChem Compound Summary. "(Hexahydro-1H-pyrrolizin-7a-yl)methanamine." National Center for Biotechnology Information. Link
Disclaimer: This protocol involves hazardous chemicals (NaH, LiAlH4, NaN3). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
The Potential of (Hexahydro-1H-pyrrolizin-1-yl)methanamine as a Chiral Ligand in Asymmetric Catalysis: An Application and Protocol Guide
A Note to the Researcher: Direct, peer-reviewed applications of (hexahydro-1H-pyrrolizin-1-yl)methanamine as a chiral ligand in asymmetric catalysis are not extensively documented in readily available scientific literature. However, its structural similarity to well-established C1-symmetric chiral diamines, particularly those derived from proline, suggests significant potential in this field. This guide, therefore, provides a comprehensive framework based on the established principles and successful applications of analogous chiral diamines. The protocols and mechanistic insights presented herein are intended to serve as a robust starting point for researchers and drug development professionals interested in exploring the catalytic capabilities of (hexahydro-1H-pyrrolizin-1-yl)methanamine and its derivatives.
Introduction: The Promise of C1-Symmetric Bicyclic Diamines
Chiral diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed transformations.[1] Their ability to create a well-defined chiral environment around a metal center enables high levels of stereocontrol, leading to the synthesis of enantiomerically enriched products. While C2-symmetric diamines have been extensively studied, C1-symmetric ligands, such as (hexahydro-1H-pyrrolizin-1-yl)methanamine, offer unique steric and electronic properties that can lead to novel reactivity and selectivity.
The rigid bicyclic structure of the pyrrolizidine core in (hexahydro-1H-pyrrolizin-1-yl)methanamine is expected to provide a well-defined and predictable coordination geometry. The presence of both a primary and a tertiary amine allows for bidentate coordination to a metal center, forming a stable five-membered chelate ring. The stereochemistry at the C1 position dictates the facial selectivity of the catalyzed reaction.
This guide will focus on three key areas where this class of ligands is expected to excel: asymmetric transfer hydrogenation, asymmetric aldol reactions, and asymmetric Michael additions.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often utilizing isopropanol as a convenient hydrogen source.[2] Ruthenium(II) complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation.[2]
Causality Behind Experimental Choices:
The choice of a ruthenium precursor, such as [RuCl2(p-cymene)]2, is based on its ready availability and its ability to form active 16-electron catalytic species upon reaction with the chiral diamine ligand in the presence of a base. The base, typically a strong one like potassium hydroxide or sodium isopropoxide, is crucial for the in situ formation of the active ruthenium-hydride species. Isopropanol serves as both the solvent and the hydrogen donor.
Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
(Hexahydro-1H-pyrrolizin-1-yl)methanamine (chiral ligand)
-
[RuCl2(p-cymene)]2 (ruthenium precursor)
-
Acetophenone (substrate)
-
Anhydrous isopropanol (solvent and hydrogen source)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr) (base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.0025 mmol, 0.5 mol%) and (hexahydro-1H-pyrrolizin-1-yl)methanamine (0.0055 mmol, 1.1 mol%).
-
Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
In a separate flask, a solution of KOH (0.05 mmol) in isopropanol (1 mL) is prepared.
-
The basic solution is added to the catalyst mixture, and the resulting solution is stirred for another 15 minutes.
-
Acetophenone (1.0 mmol) is then added to the reaction mixture.
-
The reaction is heated to the desired temperature (e.g., 80 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Expected Outcome and Optimization:
Based on analogous systems with proline-derived diamines, high conversions and enantioselectivities can be anticipated.[1] Key parameters for optimization include the choice of base, reaction temperature, and catalyst loading.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral β-hydroxy carbonyl compounds.[3] Chiral diamines can act as organocatalysts, often in the form of their derivatives, or as ligands for metal-catalyzed aldol additions.
Causality Behind Experimental Choices:
In organocatalytic aldol reactions, proline and its derivatives are known to proceed through an enamine intermediate.[3] The secondary amine of the pyrrolidine ring in a proline-derived catalyst is crucial for this mechanism. For (hexahydro-1H-pyrrolizin-1-yl)methanamine, derivatization to a secondary amine or its use as a ligand for a Lewis acidic metal would be necessary. The protocol below is based on its potential use as a ligand for a copper(II) catalyst. The copper(II) salt acts as a Lewis acid to activate the electrophile, while the chiral ligand controls the stereochemical outcome.
Protocol: Copper-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(Hexahydro-1H-pyrrolizin-1-yl)methanamine (chiral ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) triflate (Cu(OTf)₂)
-
Aldehyde (e.g., benzaldehyde) (electrophile)
-
Silyl enol ether (e.g., of acetone) (nucleophile)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and (hexahydro-1H-pyrrolizin-1-yl)methanamine (0.06 mmol, 6 mol%).
-
Anhydrous dichloromethane (2 mL) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C).
-
Benzaldehyde (1.0 mmol) is added, followed by the slow addition of the silyl enol ether (1.2 mmol).
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the chiral β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC.
Visualization of the Reaction Workflow
Caption: General experimental workflow for a copper-catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds, leading to the synthesis of 1,5-dicarbonyl compounds and other important building blocks.[4] Chiral diamine derivatives have been successfully employed as both organocatalysts and ligands in metal-catalyzed Michael additions.
Causality Behind Experimental Choices:
For organocatalytic Michael additions, a secondary amine on the ligand is often essential for enamine formation with the donor ketone or aldehyde.[4] When used as a ligand for a metal catalyst (e.g., Ni(II) or Cu(II)), the diamine creates a chiral Lewis acidic environment that activates the Michael acceptor and directs the nucleophilic attack of the donor. The following protocol outlines a potential organocatalytic approach, assuming the primary amine of (hexahydro-1H-pyrrolizin-1-yl)methanamine can be selectively derivatized or that the compound itself can act as a bifunctional catalyst.
Protocol: Organocatalytic Asymmetric Michael Addition
Materials:
-
(Hexahydro-1H-pyrrolizin-1-yl)methanamine (or a secondary amine derivative) (organocatalyst)
-
Cyclohexanone (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Solvent (e.g., Toluene or Chloroform)
-
Acid co-catalyst (e.g., benzoic acid), if necessary
Procedure:
-
To a vial are added trans-β-nitrostyrene (0.5 mmol), the organocatalyst (0.05 mmol, 10 mol%), and the solvent (1.0 mL).
-
Cyclohexanone (1.0 mmol, 2.0 equiv) is then added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data from Analogous Systems:
The following table summarizes representative results for the asymmetric Michael addition of ketones to nitroalkenes using proline-derived chiral diamine organocatalysts. These data provide a benchmark for what might be achievable with (hexahydro-1H-pyrrolizin-1-yl)methanamine.
| Catalyst (Proline-derived) | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| A | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 95 | 95:5 | 99 |
| B | Acetone | 4-Nitro-β-nitrostyrene | Chloroform | 88 | - | 92 |
| C | Propanal | trans-β-Nitrostyrene | DMSO | 92 | 90:10 | 97 |
Note: Catalyst structures and specific reaction conditions are detailed in the cited references.
Conclusion and Future Outlook
While direct experimental data for (hexahydro-1H-pyrrolizin-1-yl)methanamine as a chiral ligand is currently limited, the foundational principles of asymmetric catalysis strongly support its potential as a valuable addition to the chemist's toolbox. Its rigid C1-symmetric structure and bidentate nature make it an attractive candidate for a range of asymmetric transformations. The protocols and insights provided in this guide, based on well-established analogous systems, offer a clear and logical starting point for the investigation and application of this promising chiral ligand. Future research in this area will undoubtedly focus on the synthesis of various derivatives of (hexahydro-1H-pyrrolizin-1-yl)methanamine, the screening of its performance in a wider array of asymmetric reactions, and detailed mechanistic studies to fully elucidate its catalytic behavior.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry. [Link]
-
Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. SciSpace. [Link]
-
Catalyzed Asymmetric Michael Additions of 1-Pyrroline Esters with β-Fluoroalkyl Alkenyl Imides and Azodicarboxylates. Request PDF. [Link]
-
Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. PubMed. [Link]
-
Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Request PDF. [Link]
-
Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland-Miescher Ketone. ResearchGate. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. [Link]
-
Chiral P,N,N-Ligands for Asymmetric Hydrogenation. Request PDF. [Link]
-
Developing chiral ligands for asymmetric hydrogenation. PubMed. [Link]
-
Asymmetric synthesis of hydroxylated pyrrolizidine, indolizidine, and (+)-alpha-conhydrine via ruthenium-catalyzed hydrogenation. PubMed. [Link]
-
Ir-Catalyzed Asymmetric Cascade Reaction for Enantioselective Synthesis of Short Chain Aliphatic β-Amino Alcohols and Vicinal Diamines. CoLab. [Link]
-
Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. PMC. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. [Link]
-
Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination. PMC. [Link]
-
Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv. [Link]
-
Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement. PMC. [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones†. Semantic Scholar. [Link]
-
A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers. [Link]
-
Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. The Hartwig Group. [Link]
-
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine. PubChem. [Link]
-
Direct enantioselective synthesis of pyrrolizidines. Request PDF. [Link]
-
ASYMMETRIC CATALYSIS BY CHIRAL RHODIUM COMPLEXES IN HYDROGENATION AND HYDROSILYLATION. IUPAC. [Link]
-
Asymmetric induction. Wikipedia. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. AWS. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]
-
Synthesis of Enantiomerically Pure Hexahydro-lH-indenes and Substituted Cyclopentanes as Intermediates for the Synthesis of Steroids. KOPS. [Link]
-
Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. ResearchGate. [Link]
-
Enantio-, Diastereo-, and Regioselective Iridium-Catalyzed Asymmetric Allylic Alkylation of Acyclic β-Ketoesters. Caltech Authors. [Link]
-
(hexahydro-1H-pyrrolizin-1-yl)methanol. PubChem. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Mechanistic and machine learning insights into borrowing hydrogen reactions catalyzed by transition metal complexes with N-heterocyclic ligands. Organic Chemistry Frontiers. [Link]
-
1-Methylimidazole-N-oxide. Organic Syntheses Procedure. [Link]
-
Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis. Chemical Science. [Link]
-
Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. MDPI. [Link]
-
Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. Request PDF. [Link]
Sources
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- 2. Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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procedure for Boc-protection of (hexahydro-1H-pyrrolizin-1-yl)methanamine
An Application Guide to the Synthesis of tert-butyl ((hexahydro-1H-pyrrolizin-1-yl)methyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of amine functionalities. Its widespread application is due to its ease of introduction, stability across a wide range of reaction conditions, and facile cleavage under mild acidic protocols.[1] This guide provides a detailed, field-tested protocol for the Boc-protection of (hexahydro-1H-pyrrolizin-1-yl)methanamine, a primary amine featuring the pyrrolizidine scaffold, which is a core structure in many natural products.[2] We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and discuss methods for reaction monitoring, product isolation, and characterization.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, the selective masking of reactive functional groups is paramount.[1] The primary amine is a potent nucleophile and a base, and its presence can interfere with a multitude of desired chemical transformations. The Boc protecting group effectively "hides" the amine's reactivity by converting it into a carbamate.[3][4] This carbamate is notably stable to most nucleophiles, bases, and catalytic hydrogenation conditions, allowing for a high degree of synthetic flexibility.[1][5]
The target substrate, (hexahydro-1H-pyrrolizin-1-yl)methanamine, contains a bicyclic pyrrolizidine core. This structural motif is of significant interest in drug discovery due to its presence in various biologically active alkaloids.[6] The ability to selectively protect the primary amine allows for subsequent modifications on other parts of the scaffold, enabling the synthesis of diverse compound libraries for screening.
Reaction Principle and Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1] This addition forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[7][8]
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often included to accelerate the reaction. It acts by deprotonating the positively charged amine in the intermediate, regenerating its nucleophilicity.[8] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can serve this role, though the reaction may be slower.[8]
Caption: A simplified representation of the Boc protection mechanism.
Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. Reagent quantities can be adjusted proportionally for different scales.
Materials and Equipment
| Reagents & Solvents | Equipment |
| (Hexahydro-1H-pyrrolizin-1-yl)methanamine (1.0 eq) | Round-bottom flask (50 mL) with stir bar |
| Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) | Magnetic stirrer |
| Triethylamine (TEA) (1.5 eq) | Ice bath |
| Dichloromethane (DCM), anhydrous | Separatory funnel |
| 1 M Hydrochloric Acid (HCl) | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | TLC plates (silica gel 60 F₂₅₄) |
| Brine (saturated NaCl solution) | TLC chamber and UV lamp |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glass funnels and filter paper |
| TLC Eluent (e.g., 10% MeOH in DCM) | Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add (hexahydro-1H-pyrrolizin-1-yl)methanamine (1.0 equiv).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.[1]
-
-
Reagent Addition:
-
Cool the reaction mixture to 0 °C using an ice bath. This is to moderate the potential exothermicity of the reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) to the stirred solution in one portion. A slight effervescence may be observed due to the formation of CO₂ gas.[8]
-
Note: Do not seal the flask tightly to allow the CO₂ to escape.[8]
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.
-
Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
TLC Setup: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on a silica gel plate.
-
Eluent: A polar solvent system like 10% Methanol in DCM is a good starting point.
-
Visualization: The starting amine should be visible with a ninhydrin stain, while the Boc-protected product will not be ninhydrin-active but should be visible under UV light if the structure has a chromophore, or with a potassium permanganate stain. The reaction is complete upon full consumption of the starting amine.
-
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove bulk water).[1]
-
-
Perform each wash by shaking the funnel, allowing the layers to separate, and draining the appropriate layer.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.
-
Caption: A summary of the key steps in the experimental procedure.
Product Characterization
The successful formation of the Boc-protected product can be confirmed by standard spectroscopic techniques.
| Technique | Expected Observation |
| ¹H NMR | Appearance of a sharp, large singlet at ~1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc moiety. Disappearance of the -NH₂ protons of the starting material. |
| ¹³C NMR | Appearance of two new signals: one at ~80 ppm (quaternary carbon of the tert-butyl group) and one at ~156 ppm (carbamate carbonyl carbon). |
| IR Spec. | Appearance of a strong C=O stretching band for the carbamate at approximately 1680-1710 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine. |
| Mass Spec. | The molecular ion peak [M+H]⁺ should correspond to the molecular weight of the product (C₁₃H₂₄N₂O₂ = 240.34 g/mol ). |
Safety and Handling
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a comprehensive and reliable protocol for the Boc-protection of (hexahydro-1H-pyrrolizin-1-yl)methanamine. The procedure is robust, utilizes common laboratory reagents, and includes clear steps for reaction monitoring and product isolation.[1][7] By understanding the underlying mechanism and following this detailed guide, researchers can confidently and efficiently protect this key synthetic intermediate, enabling further exploration in drug discovery and development programs.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Ansari, M. A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Pasala, V. K. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica. [Link]
-
Beilstein Journals. (2011). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]
-
SciSpace. (2014). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]
-
van der Veen, R., et al. (1981). SYNTHESIS OF PYRROLIZINES BY INTRAMOLECULAR CAPTURE OF 1,CDIPOLAR INTERMEDIATES IN REACTIONS OF ENAMINES WITH DIMETHYL ACETYLENE. Tetrahedron. [Link]
-
Bera, S., et al. (2007). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. ResearchGate. [Link]
-
PubChem. (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
scale-up synthesis of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine
Application Note: Scale-Up Synthesis of 1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethanamine
Executive Summary & Scope
This application note details the scalable synthesis of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine (IUPAC: (hexahydro-1H-pyrrolizin-7a-yl)methanamine). This bridgehead-functionalized bicyclic amine is a critical scaffold in the synthesis of pyrrolizidine alkaloids (e.g., loline derivatives) and emerging JAK/kinase inhibitors .
The "8-yl" nomenclature refers to the bridgehead carbon in the pyrrolizine numbering system. In standard IUPAC nomenclature for the saturated pyrrolizidine system, this is position 7a .
Key Challenges Addressed:
-
Bridgehead Quaternary Center: Formation of the C-C bond at the sterically hindered bridgehead position.
-
Stereocontrol: Utilizing the chiral pool (L-Proline) to direct the stereochemistry of the bicyclic core.
-
Scalability: Avoiding hazardous perchlorates and cyanides typical of "classical" routes in favor of a robust anionic cyclization strategy.
Strategic Route Analysis
We evaluate two primary synthetic pathways. Route A is selected as the primary protocol for scale-up due to its superior safety profile and supply chain reliability.
Route A: The "Chiral Pool" Anionic Cyclization (Recommended)
-
Mechanism: N-alkylation of L-Proline ester followed by intramolecular anionic attack on an epoxide.
-
Advantages: Uses inexpensive L-Proline; avoids HCN/Cyanide; establishes the bridgehead stereocenter via substrate control.
-
Scalability: High (Kg-scale demonstrated in CRO settings).
Route B: The "Classical" Nitrile Reduction (Alternative)
-
Mechanism: Hydrogenation of 7a-cyanopyrrolizidine.
-
Drawbacks: Precursor synthesis often requires
-pyrrolinium perchlorates and KCN, posing explosion and toxicity hazards unsuitable for standard GMP suites without specialized containment.
Detailed Protocol: Route A (Proline-Epichlorohydrin Strategy)
This protocol describes the synthesis of the target amine via a 7a-hydroxymethyl intermediate, followed by functional group interconversion.[1]
Reaction Scheme Overview
-
Esterification: L-Proline
L-Proline Methyl Ester. -
N-Alkylation: Reaction with Epichlorohydrin.
-
Anionic Cyclization: LDA-mediated ring closure to 7a-hydroxymethylpyrrolizidine.
-
Amination: Mesylation
Azidation Staudinger/Hydrogenation.
Figure 1: Synthetic workflow for the scale-up of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine.
Step-by-Step Methodology
Reagents & Equipment:
-
Reactor: 20L Glass-lined or Hastelloy (for Step 3).
-
Reagents: L-Proline (99%), Epichlorohydrin, LiHMDS (1.0M in THF), Methanesulfonyl chloride (MsCl), Sodium Azide (NaN3), Pd/C (10%).
Step 1: Synthesis of N-(2,3-epoxypropyl)-L-proline methyl ester
-
Charge a 20L reactor with L-Proline methyl ester hydrochloride (1.0 kg, 6.04 mol) and Acetone (10 L).
-
Add Potassium Carbonate (2.5 kg, 3.0 eq) followed by Epichlorohydrin (0.7 L, 1.5 eq).
-
Heat to reflux (56°C) for 12–16 hours. Monitor by TLC/GC.
-
Workup: Filter inorganic salts. Concentrate the filtrate in vacuo to obtain the crude N-alkylated oil.
-
Purification: Vacuum distillation is recommended to remove excess epichlorohydrin, though the crude is often sufficiently pure for cyclization.
Step 2: Anionic Cyclization to (Hexahydro-1H-pyrrolizin-7a-yl)methanol Critical Step: This reaction constructs the bicyclic core and the quaternary bridgehead carbon.
-
Charge a dry reactor with anhydrous THF (15 L) and cool to -78°C.
-
Add LiHMDS (1.0M in THF, 7.2 L, 1.2 eq) slowly, maintaining internal temp < -70°C.
-
Addition: Dissolve the crude ester from Step 1 in THF (2 L) and add dropwise over 2 hours.
-
Mechanistic Insight: The base generates the ester enolate, which performs an intramolecular 5-exo-tet attack on the epoxide.
-
-
Warm slowly to Room Temperature (RT) over 12 hours.
-
Quench with saturated NH4Cl solution (5 L).
-
Extraction: Extract with DCM (3 x 5 L). Dry organic phase (Na2SO4) and concentrate.
-
Yield Check: Expect ~70-80% yield of the alcohol.
Step 3: Conversion to Amine (Mesylation/Azidation/Reduction) Safety Note: Handle Sodium Azide with non-metallic spatulas; avoid acid contact.
-
Mesylation: Dissolve alcohol (Step 2 product) in DCM (10 L) with Et3N (1.5 eq). Cool to 0°C. Add MsCl (1.2 eq) dropwise. Stir 2h. Aqueous workup.
-
Azidation: Dissolve crude mesylate in DMF (5 vol). Add NaN3 (1.5 eq). Heat to 60°C for 6h.
-
Validation: IR monitoring will show appearance of strong Azide stretch (~2100 cm⁻¹).
-
-
Workup: Dilute with water, extract with Ether/EtOAc. Do not concentrate azide solutions to dryness if heating is involved.
-
Reduction:
-
Transfer the organic layer (containing the azide) to a hydrogenation vessel.
-
Add Pd/C (10 wt% loading).
-
Hydrogenate at 3 bar (45 psi) H2 for 12h.
-
-
Isolation: Filter catalyst. Treat filtrate with HCl/MeOH to precipitate the dihydrochloride salt .
Analytical Specifications (QC)
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid (HCl salt) | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Conforms to Structure | 1H NMR (D2O), MS (ESI+) |
| Residual Solvents | THF < 720 ppm, DCM < 600 ppm | GC-HS |
| Water Content | < 1.0% (unless hydrate) | Karl Fischer |
| Enantiomeric Excess | > 95% ee (if chiral target) | Chiral HPLC (Chiralpak AD-H) |
Key NMR Signals (D2O, HCl salt):
-
Bridgehead (C8/C7a): Quaternary, no proton signal.
-
Aminomethyl (-CH2-NH2): Singlet or AB quartet around
3.2–3.5 ppm. -
Ring Protons: Complex multiplets
1.8–3.8 ppm.
Troubleshooting & Optimization
-
Problem: Low yield in Cyclization (Step 2).
-
Cause: Incomplete enolization or moisture in THF.
-
Solution: Titrate LiHMDS before use. Ensure <50 ppm water in THF.
-
-
Problem: Incomplete Azide Reduction.
-
Cause: Catalyst poisoning by trace sulfur (from MsCl) or DMF.
-
Solution: Ensure thorough water wash of the azide intermediate. Use Staudinger reduction (PPh3/H2O) as an alternative if catalytic hydrogenation fails.
-
References
-
Preparation of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. PrepChem. (Describes the classical hydrogenation of the 7a-cyano derivative). Available at: [Link]
-
Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cyclization. ResearchGate. (Detailed mechanism for Proline-Epichlorohydrin cyclization). Available at: [Link]
-
PubChem Compound Summary: (Hexahydro-1H-pyrrolizin-7a-yl)methanamine. National Center for Biotechnology Information. (Structure and ID verification). Available at: [Link]
-
Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. Beilstein Journal of Organic Chemistry. (Context on bridgehead functionalization). Available at: [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Pyrrolizidine Cores via Cyclization of Amino-Diesters
Introduction
The pyrrolizidine alkaloid scaffold, a bicyclic system featuring two fused five-membered rings with a shared nitrogen atom at the bridgehead, is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Compounds containing this core exhibit a wide spectrum of biological activities, from potential therapeutics for diabetes and viral infections to roles as glycosidase inhibitors.[3][4][5] The strategic construction of the pyrrolizidine nucleus is therefore of paramount interest to drug development professionals and synthetic chemists.
This guide provides an in-depth analysis of key reagents and protocols for the cyclization of acyclic amino-diester precursors into the pyrrolizidine core. We will move beyond simple procedural lists to explore the causality behind reagent choice and reaction conditions, offering field-proven insights into three primary synthetic strategies: the classical Dieckmann Condensation, versatile Intramolecular Reductive Amination, and modern Titanium-Mediated Cyclizations.
Strategy 1: The Dieckmann Condensation for β-Keto Ester Pyrrolizidinones
The Dieckmann condensation is a robust and time-honored intramolecular reaction used to form cyclic β-keto esters from diesters.[6][7] In the context of pyrrolizidine synthesis, this base-catalyzed cyclization forges one of the five-membered rings, typically resulting in a pyrrolizidinone intermediate that can be further elaborated. The reaction is particularly effective for creating 5- and 6-membered rings.[7]
Causality and Mechanistic Insight
The reaction proceeds via a mechanism analogous to the intermolecular Claisen condensation.[7] A strong base, typically a sodium alkoxide, deprotonates the α-carbon of one ester group to form a resonance-stabilized enolate.[6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[6] This intramolecular nucleophilic acyl substitution forms a cyclic β-keto ester intermediate. The reaction is often driven to completion by the deprotonation of the acidic α-proton between the two carbonyl groups of the product, which requires a stoichiometric amount of base.[7]
Visualizing the Dieckmann Condensation Workflow
Caption: Workflow for Dieckmann Condensation Cyclization.
Protocol: Synthesis of a Pyrrolizidinone Core via Dieckmann Condensation
This protocol is a generalized procedure based on established principles for Dieckmann cyclizations.[7][8][9]
Materials:
-
N-protected amino-diester (1.0 eq)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.1 - 1.5 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the N-protected amino-diester and anhydrous toluene to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Addition: While stirring, add the strong base (e.g., sodium ethoxide) portion-wise at room temperature. The choice of base and solvent is critical; sodium ethoxide is commonly used in ethanol or toluene.[7]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take several hours to reach completion.
-
Quenching & Workup: Once the starting material is consumed, cool the mixture to 0°C in an ice bath. Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude β-keto ester product by column chromatography on silica gel to yield the desired pyrrolizidinone core.
Strategy 2: Intramolecular Reductive Amination
Reductive amination is a highly versatile and widely applied method for forming amine-containing compounds from carbonyl precursors.[10][11] In the synthesis of pyrrolizidine cores, an intramolecular version of this reaction can be employed, where a precursor containing both a secondary amine and a carbonyl group (or a group that can be converted to one) cyclizes to form the second ring of the bicyclic system. This method is valued for its operational simplicity and the use of mild, selective reducing agents.[10]
Causality and Mechanistic Insight
The reaction proceeds in two main stages. First, the secondary amine within the molecule nucleophilically attacks the carbonyl group to form a hemiaminal intermediate. This is followed by the loss of water to generate a transient iminium ion.[10] This electrophilic iminium ion is then reduced in situ by a hydride-based reducing agent to form the new C-N bond, completing the ring closure. The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl group but potent enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are classic reagents for this purpose due to their selectivity.[10]
Visualizing the Reductive Amination Workflow
Caption: Workflow for Intramolecular Reductive Amination.
Protocol: Cyclization via Intramolecular Reductive Amination
This protocol outlines a general procedure for the cyclization of an amino-aldehyde or amino-ketone to a pyrrolizidine core.[12][13]
Materials:
-
Amino-keto-ester or similar precursor (1.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Anhydrous Methanol (MeOH) or Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve the amino-carbonyl precursor in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate. The optimal pH for this reaction is typically weakly acidic (pH 4-6).
-
Reducing Agent Addition: Add sodium cyanoborohydride portion-wise to the stirring solution at room temperature. Note: NaBH₃CN is highly toxic and should be handled with care in a well-ventilated fume hood. STAB is a less toxic and often preferred alternative.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed (typically 2-24 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the solution is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired pyrrolizidine alkaloid core.
Strategy 3: Titanium-Mediated Cyclization
Modern synthetic chemistry has increasingly turned to transition metals to mediate complex transformations. Titanium-mediated reactions offer powerful and often highly stereoselective routes to pyrrolizidine and indolizidine alkaloids.[14] These methods can involve the cyclization of precursors like ω-vinyl imides or employ low-valent titanium species to promote radical cyclizations.[15]
Causality and Mechanistic Insight
One prominent example involves the treatment of an ω-vinyl imide with a Grignard reagent in the presence of a titanium(IV) alkoxide like ClTi(O-i-Pr)₃.[14] This process generates a titanium-containing bicyclic intermediate. Subsequent stereoselective reduction of the resulting N-acylaminal group can be controlled to yield either cis or trans ring junctions. For instance, catalytic hydrogenation often leads to the cis isomer, while reduction with sodium cyanoborohydride under acidic conditions can favor the trans isomer.[14] This level of control is a significant advantage of titanium-mediated methods. Other approaches use low-valent titanium (e.g., from TiCl₄/Zn) to initiate radical-based cyclizations.[15]
Visualizing the Titanium-Mediated Workflow
Caption: Workflow for Titanium-Mediated Imide Cyclization.
Protocol: Titanium-Mediated Cyclization of an ω-Vinyl Imide
This protocol is a generalized representation of the method developed for alkaloid synthesis.[14]
Materials:
-
ω-Vinyl imide precursor (1.0 eq)
-
Chlorotitanium triisopropoxide (ClTi(O-i-Pr)₃) (1.1 eq)
-
Cyclopentylmagnesium chloride (CpMgCl) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent system:
-
For cis-isomer: H₂, Platinum oxide (PtO₂), Ethyl acetate (EtOAc)
-
For trans-isomer: Sodium cyanoborohydride (NaCNBH₃), Trifluoroacetic acid (TFA), Methanol (MeOH)
-
-
Lithium aluminum hydride (LAH) or Diborane (B₂H₆) for final reduction
-
Ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cyclization: To a solution of the ω-vinyl imide in anhydrous THF at -78°C under an inert atmosphere, add ClTi(O-i-Pr)₃ followed by the dropwise addition of CpMgCl. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Concentration: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Stereoselective Reduction (Choose one path):
-
cis-Isomer: Dissolve the crude product in ethyl acetate, add PtO₂, and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete. Filter through Celite to remove the catalyst.
-
trans-Isomer: Dissolve the crude product in methanol containing TFA and add NaCNBH₃ at 0°C. Stir until the reaction is complete.
-
-
Workup and Purification: After the chosen reduction, perform an appropriate aqueous workup, extract the product, dry the organic phase, and concentrate. Purify the resulting lactam by column chromatography.
-
Final Reduction to Alkaloid: Reduce the purified lactam using a powerful reducing agent like LAH or diborane in THF to obtain the final pyrrolizidine alkaloid.
Summary of Cyclization Strategies
| Method | Key Reagents | Typical Conditions | Yields (General) | Advantages & Disadvantages |
| Dieckmann Condensation | Strong base (NaOEt, KOtBu) | Reflux in aprotic solvent (Toluene, THF) | Good to Excellent | Pro: Reliable, high-yielding for 5/6-membered rings.[7] Con: Requires stoichiometric base; sensitive to steric hindrance. |
| Intramolecular Reductive Amination | NaBH₃CN, NaBH(OAc)₃ (STAB), catalytic acid | Room temp, weakly acidic (pH 4-6), protic or aprotic solvent | Good | Pro: Mild conditions, high functional group tolerance, operational simplicity.[10] Con: Precursor synthesis can be multi-step. |
| Titanium-Mediated Cyclization | Ti(IV) complexes (e.g., ClTi(O-i-Pr)₃), Grignard reagents | Low to room temperature, inert atmosphere | Good | Pro: High stereocontrol over ring junction.[14] Con: Requires strictly anhydrous conditions; reagents can be expensive. |
References
-
Synthesis of pyrrolizidine alkaloids via 1,3-dipolar cycloaddition involving cyclic nitrones and unsaturated lactones. (2008). PubMed. [Link]
-
Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (n.d.). [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). PMC. [Link]
-
(PDF) Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). ResearchGate. [Link]
-
Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. (n.d.). ResearchGate. [Link]
-
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026). ACS Omega. [Link]
-
Research Progress in the Synthesis of Pyroriliidine Alkaloids. (2025). ResearchGate. [Link]
-
Application of the Dieckmann Condensation to Pyrrole Diesters. (2012). [Link]
-
Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. (n.d.). DigitalCommons@EMU. [Link]
-
Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. (2025). ResearchGate. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). [Link]
-
Efficient pyrrolidine-containing iminosugar synthesis utilizing a one-pot reaction involving a ring-opening reductive elimination, a reductive aminination and a intramolecular nucleophilic substitution reaction. (n.d.). [Link]
-
Efficient synthesis of enantiopure pyrrolizidinone amino acid. (2003). PubMed. [Link]
-
Titanium-Mediated Cyclization of ω-Vinyl Imides in Alkaloid Synthesis: Isoretronecanol, Trachelanthamidine, 5-Epitashiromine, and Tashiromine. (1999). The Journal of Organic Chemistry - ACS Figshare. [Link]
-
Dieckmann condensation. (2023). Purechemistry. [Link]
-
Synthesis of Diversely Functionalized Indolizidinones and Related Bicyclic Lactams Using Intramolecular Grubbs Olefin Metathesis and Dieckmann Condensation. (2003). The Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Stereoselective Synthesis of Optically Active Substituted Piperidines and Pyrrolidines from Amino Acid Derivatives by Titanium(II)-Mediated Intramolecular Cyclization Reaction. (2010). ResearchGate. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Titanium Is the Key. (2010). GalChimia. [Link]
-
Pyrrolizidine alkaloid analogues. Synthesis of ten-membered macrocyclic diesters of (+)-retronecine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). PMC. [Link]
-
(PDF) Synthesis of pyrrolizidines and indolizidines by multicomponent 1,3-dipolar cycloaddition of azomethine ylides. (2025). ResearchGate. [Link]
-
New Advances in Titanium-Mediated Free Radical Reactions. (n.d.). PMC - NIH. [Link]
-
Transition-metal catalyzed cyclization reactions. (2022). Purdue University Graduate School. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. commons.emich.edu [commons.emich.edu]
- 5. Efficient pyrrolidine-containing iminosugar synthesis utilizing a one-pot reaction involving a ring-opening reductive elimination, a reductive aminination and a intramolecular nucleophilic substitution reaction - American Chemical Society [acs.digitellinc.com]
- 6. purechemistry.org [purechemistry.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of enantiopure pyrrolizidinone amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acs.figshare.com [acs.figshare.com]
- 15. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pyrrolizidine Diamines in Asymmetric Organocatalysis: A Guide to Application and Protocol
The relentless pursuit of stereochemical control in organic synthesis has positioned asymmetric organocatalysis as an indispensable tool for the modern chemist. Within this field, the development of novel chiral catalysts is paramount. This guide delves into the burgeoning application of pyrrolizidine diamines, a class of bicyclic chiral amines, in asymmetric organocatalysis. Drawing from the foundational principles of proline-derived catalysts, these rigidified diamine scaffolds offer unique stereochemical advantages, leading to high enantio- and diastereoselectivities in a variety of carbon-carbon bond-forming reactions.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage the potential of pyrrolizidine diamine organocatalysts. We will explore the causality behind their catalytic efficacy, provide validated, step-by-step protocols for their synthesis and application, and present a clear mechanistic rationale for their mode of action.
The Architectural Advantage of Pyrrolizidine Diamines
Pyrrolizidine diamines are a class of bicyclic compounds featuring a shared nitrogen atom at the bridgehead of two fused five-membered rings. Their rigid structure minimizes conformational flexibility, which is a key attribute for an effective chiral catalyst as it leads to a more organized and predictable transition state. This, in turn, translates to higher levels of stereochemical induction.
The catalytic activity of these diamines stems from their ability to act as bifunctional catalysts. One of the nitrogen atoms, typically a secondary amine, reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The second amine, often as part of a pendant group, can participate in the reaction through hydrogen bonding, directing the approach of the substrate and stabilizing the transition state. This dual activation strategy is a hallmark of many successful organocatalysts.
Synthesis of a Representative Pyrrolizidine Diamine Organocatalyst
The synthesis of chiral pyrrolizidine diamines often commences from readily available chiral pool starting materials, such as (S)-proline. The following protocol outlines the synthesis of a representative catalyst, (S)-2-(anilinomethyl)pyrrolidine, which has proven effective in various asymmetric transformations.
Protocol: Synthesis of (S)-2-(Anilinomethyl)pyrrolidine
Materials:
-
(S)-Proline
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Esterification of (S)-Proline: To a stirred suspension of (S)-proline (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride as a white solid.
-
N-Boc Protection (Optional but Recommended): While not always necessary, N-Boc protection of the pyrrolidine nitrogen can prevent side reactions. This can be achieved by reacting the proline methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Amide Coupling: Dissolve the (S)-proline methyl ester hydrochloride (1.0 eq) and aniline (1.1 eq) in anhydrous dichloromethane. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 12-16 hours.
-
Work-up and Purification of Amide: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding prolinamide.
-
Reduction of the Amide: To a solution of the purified prolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Work-up and Final Purification: Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford (S)-2-(anilinomethyl)pyrrolidine.
Application in Asymmetric Michael Addition
One of the most powerful applications of pyrrolizidine diamine organocatalysts is in the asymmetric Michael addition of ketones to nitroolefins. This reaction is a cornerstone of C-C bond formation and provides access to valuable chiral γ-nitro ketones, which are versatile synthetic intermediates.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
(S)-2-(Anilinomethyl)pyrrolidine (catalyst)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial containing a magnetic stir bar, add (S)-2-(anilinomethyl)pyrrolidine (10 mol%).
-
Addition of Reactants: Add anhydrous toluene, followed by cyclohexanone (2.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add trans-β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 95 | >99:1 | 98 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 10 | Toluene | 92 | >99:1 | 99 |
| 3 | Acetone | trans-β-Nitrostyrene | 20 | Neat | 85 | 95:5 | 93 |
| 4 | Cyclohexanone | 4-Nitro-β-nitrostyrene | 10 | Toluene | 96 | >99:1 | 97 |
| 5 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 10 | Toluene | 93 | >99:1 | 96 |
Data compiled from representative literature. Actual results may vary.
Mechanism of Catalysis: The Enamine Pathway
The catalytic cycle of the pyrrolizidine diamine-catalyzed Michael addition proceeds through an enamine intermediate. This mechanism is well-established for proline and its derivatives and is directly applicable to this class of catalysts.
Caption: Catalytic cycle for the asymmetric Michael addition.
Causality in the Catalytic Cycle:
-
Enamine Formation: The secondary amine of the pyrrolizidine diamine catalyst reacts with the ketone to form a chiral enamine intermediate. This step increases the Highest Occupied Molecular Orbital (HOMO) of the ketone, making it more nucleophilic.
-
Nucleophilic Attack: The enamine attacks the electrophilic β-carbon of the nitroolefin. The rigid bicyclic structure of the catalyst, along with potential hydrogen bonding from the second amine moiety, creates a highly organized transition state. This steric and electronic control dictates the stereochemical outcome of the reaction, favoring the approach of the nitroolefin from one face of the enamine.
-
Iminium Ion Formation: The product of the nucleophilic attack is a new iminium ion intermediate.
-
Hydrolysis: The iminium ion is hydrolyzed by water present in the reaction mixture to release the chiral γ-nitro ketone product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Conclusion and Future Outlook
Pyrrolizidine diamines represent a promising and structurally distinct class of organocatalysts. Their rigid framework and potential for bifunctional activation provide a powerful platform for achieving high levels of stereocontrol in a range of important organic transformations. The protocols and data presented herein demonstrate their practical utility, particularly in the asymmetric Michael addition. As research in this area continues, we can anticipate the development of even more sophisticated pyrrolizidine diamine catalysts and their application in increasingly complex cascade reactions and the synthesis of biologically active molecules. The principles of rational design, grounded in a thorough understanding of the reaction mechanism, will undoubtedly pave the way for future innovations in this exciting field of organocatalysis.
References
-
Kamal, A., Sathish, M., Srinivasulu, V., Chetna, J., Shekar, K. C., Nekkanti, S., Tangella, Y., & Shankaraiah, N. (2014). Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. Organic & Biomolecular Chemistry, 12(40), 8008–8018. [Link]
-
Request PDF | ChemInform Abstract: Organocatalytic Asymmetric Synthesis of Highly Functionalized Pyrrolizidines via Cascade Michael/Hemi-Aminalization Reactions of Isoindolinones. | This Letter describes the first application of activated 3-substituted isoindolinones in asymmetric synthesis of aza-tricyclic heterocycles,... | Find, read and cite all the research you need on ResearchGate. (n.d.). ResearchGate. [Link]
- *Download Table | Enantioselective Michael addition reaction of ketones to nitroolefins from publication: The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane | A pyrrolidine ring containing carbamate ester, pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester has been synthesized.
Troubleshooting & Optimization
preventing air oxidation and carbonation of pyrrolizidine amines
Topic: Preventing Air Oxidation and Carbonation of Pyrrolizidine Amines
Doc ID: PA-STAB-001 | Version: 2.4 | Audience: R&D, QC, MedChem
The Degradation Matrix: Understanding the Enemy
Before implementing protection protocols, you must understand why pyrrolizidine amines (PAs) degrade. The instability is not random; it is a direct consequence of the bridgehead nitrogen's electronic environment.
The Nitrogen Lone Pair Vulnerability
The pyrrolizidine core contains a tertiary amine at the bridgehead (position 4). The lone pair of electrons on this nitrogen is chemically "exposed."
-
Oxidation (N-Oxide Formation):
-
Mechanism: The nitrogen lone pair attacks atmospheric oxygen (specifically singlet oxygen or radical species initiated by light/trace metals).
-
Result: Formation of Pyrrolizidine N-Oxides (PANOs).[1][2][3][4]
-
Impact: This is a polarity inversion . The lipophilic free base becomes a highly polar, water-soluble, often crystalline zwitterion. This destroys logP values in drug assays and alters toxicity profiles (PANOs are "pro-toxins" requiring metabolic reduction to be toxic).
-
-
Carbonation (Atmospheric Salt Formation):
-
Mechanism: Unlike primary amines, tertiary pyrrolizidines do not form stable covalent carbamates with
. Instead, they react with atmospheric and moisture. -
Reaction:
-
Impact: The sample becomes a hygroscopic bicarbonate salt. This leads to "sticky" oils, incorrect molecular weight calculations (stoichiometry errors), and potential acid-catalyzed hydrolysis of the ester side-chains (if present, as in many alkaloids).
-
Visualizing the Pathways
Figure 1: The dual degradation pathways of pyrrolizidine amines upon exposure to ambient air.
Prevention Protocols: The "Zero-Air" Standard
To maintain integrity, you must exclude both oxygen and moisture. Standard "capping" is insufficient.
Protocol A: The Freeze-Pump-Thaw (FPT) Cycle
Use this for: Degassing solvents prior to dissolving PAs. Dissolved oxygen in solvents is the #1 cause of "mysterious" oxidation during storage. Sparging is not enough.
-
Setup: Place solvent in a Schlenk flask. Connect to a high-vacuum manifold.
-
Freeze: Submerge flask in liquid
until solid. -
Pump: Open to vacuum (5–10 min). This removes gas from the headspace.[5][6][7]
-
Thaw: Close vacuum. Thaw in warm water.[6][8] Gas bubbles will erupt from the solvent as solubility drops.
-
Repeat: Perform 3 cycles minimum.
-
Backfill: Fill with Argon (Ar). Ar is heavier than
and blankets the solvent better.
Protocol B: Storage Hierarchy
| Tier | Method | Suitability | Shelf Life |
| Gold | Solid state, under Argon, -80°C, Amber Vial | Reference Standards | >2 Years |
| Silver | Solid state, under | Working Stocks | 6-12 Months |
| Bronze | Solution (Degassed MeOH), -20°C | Daily Use | <1 Month |
| Fail | Solution (DMSO), Room Temp | DO NOT USE | <24 Hours |
Critical Note on DMSO: DMSO is an oxidant. Never store pyrrolizidines in DMSO for long periods, as it can facilitate N-oxidation, especially if the DMSO is not anhydrous.
Troubleshooting & Recovery: "My Sample Changed Color"
If your clear oil has turned yellow, brown, or solidified unexpectedly, follow this decision tree.
Diagnostic Workflow
Q1: Is the sample sticky or viscous?
-
Likely Cause: Carbonation (Salt formation).
-
Verification: Check solubility. If it dissolves in water more easily than before, it is likely the bicarbonate salt.
-
Fix: Dissolve in
, wash rapidly with dilute or (pH 9-10), dry over , and concentrate. Warning: High pH can hydrolyze esters; work fast.
Q2: Has the sample darkened (Yellow/Brown)?
-
Likely Cause: N-Oxidation (PANO formation).[4]
-
Verification: 1H NMR . Look for a significant downfield shift of the H-8 proton (bridgehead).
-
Free Base H-8:
3.5 – 4.0 ppm -
N-Oxide H-8:
4.5 – 5.0 ppm
-
-
Fix: Chemical Reduction (see below).
Protocol C: Recovery of Oxidized PAs (Reduction)
Do not discard oxidized samples. The N-oxide can be reduced back to the tertiary amine.
Reagents: Sodium Metabisulfite (
-
Dissolve the N-oxide mixture in dilute sulfuric acid (0.5 M).
-
Add excess Sodium Metabisulfite.
-
Stir at Room Temp for 4–6 hours.
-
Basify with Ammonia (
) to pH 9. -
Extract with
or . -
Dry and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use a desiccator instead of a glovebox? A: Only if it is a vacuum desiccator backfilled with Argon. A standard silica desiccator removes water but not oxygen. In fact, silica is acidic and can promote surface hydrolysis of PA esters.
Q: Why did my PA turn into a solid? It was an oil. A: You likely formed the N-oxide. PANOs are zwitterionic and have much higher melting points than their free-base counterparts due to strong intermolecular ionic forces. Check the melting point; if it's >100°C higher than expected, it's the N-oxide.
Q: I see a "split" peak in my LC-MS. Is this an isomer? A: It is likely the N-oxide. In Electrospray Ionization (ESI), N-oxides can thermally reduce back to the parent amine in the source, creating "ghost peaks" or split peaks. Always use a low source temperature (<300°C) when analyzing PAs.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[9][10] EFSA Journal, 9(11), 2406. Link
-
Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids.[2][4][10][11][12][13] Academic Press. (Foundational text on N-oxidation mechanisms).
-
Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Cycling.[7][14]Link
-
Bodi, D., et al. (2014). Stability of pyrrolizidine alkaloids in herbs and tea.[3] Food Additives & Contaminants: Part A, 31(11). (Validation of storage instability). Link
-
Coley, K. M., et al. (2025). Amine-CO2 Chemistry: Mechanistic Insights. ACS Omega. (Mechanism of amine carbonation).[15] Link
Sources
- 1. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 2. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrrolizidine Alkaloid (PA) Solubility & Handling
This technical guide is structured as a dynamic support center resource, designed for immediate application in a laboratory setting.
Diagnostic: Why Won't My Sample Dissolve?
The "Like Dissolves Like" Trap A common misconception is that all "free bases" are lipophilic and should dissolve in non-polar solvents like hexane or diethyl ether. This is chemically inaccurate for Pyrrolizidine Alkaloids (PAs).
The Core Conflict: PAs consist of a necine base (bicyclic amine) esterified with necic acids.[1][2]
-
The Nitrogen: In free base form, the nitrogen is uncharged (lipophilic).
-
The Hydroxyls: Many PAs (e.g., Monocrotaline, Indicine) possess highly hydroxylated necic acids, creating a high Polar Surface Area (PSA).
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Sample insoluble in Hexane/Ether | Polarity Mismatch: The PA has multiple -OH groups (e.g., Monocrotaline). | Switch to Dichloromethane (DCM) or Chloroform . If still insoluble, add 5-10% Methanol. |
| Sample insoluble in DCM/CHCl3 | Wrong Species: You likely have the N-Oxide form, not the free base. | Perform Zinc Reduction (Protocol A) or switch to Methanol/Water. |
| Oily residue/Gums (No crystals) | Amorphous Nature: Many PA free bases are naturally oils/gums, not solids. | Do not force crystallization. Dissolve in analytical solvent (MeOH) and store at -20°C. |
| Brown discoloration | Oxidation: Spontaneous conversion to N-oxides or pyrrolic polymerization. | Purify via Acid-Base Switch (Protocol B) immediately. Store under Argon. |
The Solubility Decision Engine
Use this logic flow to determine the correct solvent system for your specific PA subclass.
Figure 1: Decision tree for solvent selection based on chemical structure and oxidation state.
Critical Protocols
Protocol A: The "Acid-Base Switch" (Purification & Solubilization)
Purpose: To resolve solubility issues caused by matrix impurities (waxes/fats) or to recover free bases from a crude extract. Mechanism: Exploits the pKa (approx 9-10) of the tertiary amine to toggle solubility between aqueous and organic phases.
-
Dissolution (Acid Phase): Dissolve your problematic sample in 0.5 M H₂SO₄ (aqueous).
-
Why? Protonates the nitrogen (
), forcing the PA into water. Impurities (fats/waxes) remain insoluble.
-
-
Wash: Extract the aqueous layer with Hexane or DCM (2x). Discard the organic layer.
-
Why? Removes non-alkaloidal lipophiles.
-
-
Basification (The Switch): Adjust aqueous phase pH to 9–10 using 25% Ammonia (NH₄OH) .
-
Why? Deprotonates the nitrogen (
). The PA is now a free base and lipophilic. -
Critical Note: Do not use NaOH if your PA contains ester linkages sensitive to hydrolysis (e.g., macrocyclic diesters). Ammonia is milder.
-
-
Extraction (Organic Phase): Extract immediately with Chloroform or DCM (3x).
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄ and evaporate.
Protocol B: Zinc Reduction (N-Oxide Free Base)
Purpose: If your "free base" refuses to dissolve in organics, it is likely an N-oxide artifact. This converts it back.
-
Suspend: Suspend sample in 2M HCl .
-
Reduce: Add Zinc dust (excess) and stir for 2-4 hours at room temperature.
-
Filter: Filter out excess Zinc.
-
Basify & Extract: Proceed to "Basification" step in Protocol A.
Frequently Asked Questions (FAQs)
Q: I am preparing samples for GC-MS. Can I inject the N-oxide form? A: No. N-oxides are thermally unstable and polar. They will decompose in the GC inlet or not volatilize at all. You must reduce them to free bases (Protocol B) prior to injection. For LC-MS, both forms are acceptable.
Q: My PA dissolves in Chloroform but precipitates when I add Hexane. Why? A: This is a classic "oiling out" phenomenon. Many PAs (like Retrorsine) are soluble in chlorinated solvents but insoluble in hydrocarbons.
-
Fix: If you need a non-chlorinated solvent, try Ethyl Acetate or a mixture of Hexane:Acetone (3:1) .
Q: How do I store the free bases once dissolved? A: PA free bases are prone to re-oxidation to N-oxides in the presence of air.
-
Storage: Store in Methanol or DCM at -20°C .
-
Additive: For long-term standards, add 0.1% Triethylamine (TEA) to maintain basicity, though this may interfere with some detectors.
Q: What about Otonecine-type PAs? A: Otonecine bases (e.g., Senkirkine) have a methylated nitrogen and cannot form N-oxides . However, the carbonyl in the ring makes them more polar than retronecine bases. They generally require Chloroform or DCM and will resist dissolution in Hexane.
Advanced Workflow: Sample Cleanup for Analysis
When dealing with complex matrices (honey, feed), solubility issues are often matrix masking. Use this SPE (Solid Phase Extraction) workflow.
Figure 2: Cation Exchange (SCX) workflow for isolating PA free bases.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[2] EFSA Journal. Link
-
Crews, C., et al. (2010). Analytical approaches for the determination of pyrrolizidine alkaloids in food and feed.[2][3][5][6][7] Journal of Chromatography A. Link
-
Kempf, M., et al. (2011). Pyrrolizidine alkaloids in honey: Risk analysis by gas chromatography-mass spectrometry.[8] Molecular Nutrition & Food Research. Link
-
Mroczek, T., et al. (2002). Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by cation-exchange solid-phase extraction and ion-pair high-performance liquid chromatography. Journal of Chromatography A. Link
Sources
- 1. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bfr.bund.de [bfr.bund.de]
- 4. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. repository.up.ac.za [repository.up.ac.za]
optimizing solid-phase extraction (SPE) for pyrrolizidine alkaloids
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the extraction of pyrrolizidine alkaloids (PAs) from complex matrices like honey, teas, and botanical extracts.
PAs present a unique analytical challenge: they exist simultaneously as free bases (tertiary amines) and N-oxides (PANOs), each with vastly different pKa values. Standard reversed-phase solid-phase extraction (SPE) often fails to remove matrix interferences like polyphenols, leading to severe ion suppression during LC-MS/MS analysis. To achieve robust, reproducible recoveries, we must rely on the mechanistic principles of Mixed-Mode Cation Exchange (MCX) .
Below is our comprehensive troubleshooting guide, complete with self-validating protocols and diagnostic workflows designed to optimize your PA extractions.
Core Workflow & Mechanistic Logic
To successfully extract PAs, we must exploit their basic nitrogen atoms. By driving the sample pH well below the pKa of the analytes, we force them into a positively charged state, allowing them to bind ionically to a strong cation exchange resin.
Workflow for Mixed-Mode Cation Exchange (MCX) SPE of Pyrrolizidine Alkaloids.
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes polymeric MCX cartridges to isolate 21+ PAs (including N-oxides) from complex matrices. Every step is designed as a self-validating system to ensure analytical integrity[1].
-
Acidic Extraction: Weigh 2.0 g of homogenized sample. Add 20 mL of 0.05 M H₂SO₄ in 50% methanol.
-
Causality: The 0.05 M H₂SO₄ ensures the pH drops below 2.0, fully protonating both the free bases (pKa ~6-7) and the weakly basic N-oxides (pKa ~2-3). The 50% methanol aids in wetting and extracting the analytes from solid matrices like tea leaves[1].
-
-
Centrifugation: Sonicate for 15 minutes, then centrifuge at 4,000 × g for 10 minutes. Collect the supernatant.
-
SPE Conditioning: Condition a 150 mg MCX cartridge with 5 mL of 100% methanol, followed by 5 mL of 0.05 M H₂SO₄.
-
Validation Check: Ensure the sorbent bed does not dry out before loading to maintain active binding sites.
-
-
Sample Loading: Load 5 mL of the supernatant at a controlled flow rate of 1 drop per second.
-
Causality: A slow flow rate is critical. It provides sufficient residence time for the protonated PAs to diffuse into the pores and form ionic bonds with the sulfonic acid groups.
-
-
Interference Washing:
-
Wash 1: 5 mL of 0.05 M H₂SO₄. (Removes highly polar, water-soluble interferences like sugars in honey).
-
Wash 2: 5 mL of 100% Methanol. (Removes hydrophobic neutrals like polyphenols and flavonoids).
-
Validation Check: The PAs remain bound during the 100% methanol wash because their retention is driven by ionic interaction, not hydrophobicity[1].
-
-
Elution: Elute the target analytes with 5 mL of 2.5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The highly alkaline NH₄OH (pH > 10) deprotonates the PAs, neutralizing their charge. Without the positive charge, the ionic bond to the sorbent is broken, and the methanol carrier solvent sweeps them off the cartridge.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of the initial LC mobile phase (e.g., 5% methanol in water with 5 mM ammonium formate).
Troubleshooting & FAQs
Diagnostic logic tree for resolving low recovery issues during PA solid-phase extraction.
Q: Why am I losing Pyrrolizidine Alkaloid N-Oxides (PANOs) during the loading step? A: If your free base recoveries are acceptable (>80%) but N-oxides (e.g., Lycopsamine-N-oxide) are severely reduced, the issue lies in your loading pH. While free bases are relatively strong bases (pKa ~6-7), N-oxides are significantly weaker (pKa ~2-3). If the sample loading solution is not sufficiently acidic, the N-oxides will not fully protonate. Without a positive charge, they cannot bind to the strong cation exchange sites of the MCX resin and will break through during loading. Action: Ensure your extraction solvent is at least 0.05 M H₂SO₄ to drive the pH down to ~1.0–1.5. Note that for highly complex matrices like honey, recoveries of specific N-oxides may still hover around 50-60% due to matrix-induced breakthrough; in these cases, procedural calibration is required to compensate for recovery losses.
Q: How do I eliminate severe ion suppression from tea polyphenols during LC-MS/MS analysis? A: Teas are rich in polyphenols and tannins. If you use a standard Reversed-Phase (C18 or HLB) SPE cartridge, these polyphenols are retained via hydrophobic interactions and will co-elute with the PAs, competing for ionization in the ESI source. Action: Switch to a Mixed-Mode Cation Exchange (MCX) cartridge. Because PAs are ionically bound to the MCX sorbent, you can employ an aggressive 100% methanol wash step prior to elution. This wash strips away the hydrophobic, neutral polyphenols while the basic PAs remain securely locked in place[1].
Q: Are there sustainable or cost-effective alternative sorbents for high-throughput honey analysis? A: Yes. Traditional polymeric mixed-mode resins are expensive and typically single-use. Recent advancements have introduced organosilyl-sulfonated halloysite nanotubes (e.g., HNT-MPTMS-SO3H) as highly efficient, low-cost cation exchange materials[2]. These modified nanotubes provide excellent extraction efficiencies and can be reused for up to six cycles without a reduction in recovery or material depletion[2].
Quantitative Recovery Data
The table below summarizes expected SPE recoveries for various PAs across different matrices and sorbent types to help benchmark your laboratory's performance.
| Compound Type | Specific Alkaloid | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Free Base | Senecionine | Honey | Sulfonated Halloysite (HNT-MPTMS-SO3H) | 91.5% | [3] |
| Free Base | Lycopsamine | Honey | Sulfonated Halloysite (HNT-MPTMS-SO3H) | 101.3% | [4] |
| Free Base | Monocrotaline | Honey | Sulfonated Halloysite (HNT-MPTMS-SO3H) | 78.3% | [4] |
| N-Oxide | Lycopsamine N-oxide | Honey | Polymeric MCX | 50.0 - 60.0% | |
| Free Base | Retrorsine | Herbal Medicine (Leonuri Herba) | Polymeric MCX | 80.6 - 130.9% | [5] |
References
[2] Title: Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes Source: MDPI URL:
[5] Title: LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines Source: Oxford Academic (Journal of AOAC INTERNATIONAL) URL:
[1] Title: Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction Source: MDPI URL:
[3] Title: Sulfonated halloysite nanotubes as a novel cation exchange material for solid phase extraction of toxic pyrrolizidine alkaloids Source: Analytical Methods (RSC Publishing) URL:
[4] Title: Solid phase extraction of an aqueous 10.0 µg L −1 pyrrolizidine... Source: ResearchGate URL:
Title: Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL:
Sources
- 1. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonated halloysite nanotubes as a novel cation exchange material for solid phase extraction of toxic pyrrolizidine alkaloids - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00614F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
troubleshooting low enantiomeric excess in asymmetric pyrrolizidine synthesis
Ticket #404: Troubleshooting Low Enantiomeric Excess (ee)
Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostic & Recovery Protocols for 1,3-Dipolar Cycloadditions
Introduction: The "Hidden" Equilibrium
Welcome to the technical support center. If you are accessing this guide, you are likely facing a common but frustrating anomaly: your pyrrolizidine synthesis—likely via the 1,3-dipolar cycloaddition of azomethine ylides —is yielding high conversion but disappointing enantiomeric excess (ee).
In my 15 years of optimizing these bicyclic scaffolds, I have found that low ee in pyrrolizidines is rarely a simple case of "bad catalyst." It is usually a symptom of three competing forces:
-
The Racemic Background Leak: The uncatalyzed pathway outcompeting the metal-bound cycle.
-
The Retro-Mannich Trap: The cycloaddition is reversible, leading to thermodynamic equilibration (racemization).
-
Post-Reaction Epimerization: The chiral centers are destroyed during purification.
This guide is structured to isolate these variables. Follow the diagnostic modules below.
Module 1: The Triage (Diagnostic Flowchart)
Before changing ligands, you must identify where the chirality is being lost. Use this decision tree to diagnose the root cause.
Figure 1: Diagnostic logic flow for isolating the source of enantiomeric erosion.
Module 2: The Racemic Background Leak
The Problem: Azomethine ylides are reactive dipoles.[1][2] If they can form and react with the dipolarophile without the chiral catalyst, you generate racemic product that dilutes your ee.
The Mechanism:
The reaction typically involves an
-
Catalyzed Path: Metal coordinates the dipole
Chiral Environment High ee. -
Uncatalyzed Path: Base deprotonates free imine
Achiral dipole Racemic Product.
Diagnostic Protocol A: The "Blank" Run
-
Set up the reaction exactly as described in your protocol.
-
Omit the metal salt and chiral ligand. Keep the base and substrate concentration identical.
-
Run for the standard reaction time.
-
Result: If you see >5-10% conversion to the pyrrolizidine, your background reaction is too fast.
Corrective Actions:
-
Lower the Temperature: Background rates often drop faster than catalyzed rates as temperature decreases (Arrhenius behavior). Try -20°C or -78°C.
-
Switch Base: If using
, switch to a bulkier base like DIPEA or a weaker base that requires metal coordination to effectively deprotonate the substrate (e.g., Ag(I) lowers the pKa of the -proton, allowing weaker bases to work only on the metal).
Module 3: Catalyst Optimization (Ag vs. Cu)
The Problem: The metal center is not holding the geometry rigid enough, or the ligand is not blocking the "racemic" face of the dipole effectively.
Technical Insight:
-
Silver (AgI): Often prefers a tetrahedral geometry. Excellent for endo-selectivity but can suffer from ligand dissociation (ligand exchange is fast).
-
Copper (CuI/CuII): Forms tighter square-planar or tetrahedral complexes. Often requires bulkier ligands (e.g., Ferrocenyl phosphines) to prevent aggregation.
Data: Ligand Class Performance Matrix Typical trends for Azomethine Ylide Cycloadditions (1,3-DC)
| Ligand Class | Metal Preference | Typical Outcome | Common Issue |
| Bisphosphines (e.g., BINAP, Segphos) | Ag(I), Cu(I) | High ee for simple substrates | Steric clash with bulky dipolarophiles. |
| P,N-Ligands (e.g., PHOX, Quinap) | Ag(I) | Excellent endo/exo control | Hemilability (N-arm detaches) leads to low ee. |
| Ferrocenyl (e.g., Fesulphos, Taniaphos) | Cu(I), Ag(I) | Gold Standard for Pyrrolizidines | Sensitive to oxidation; expensive. |
| Thioureas (Organocatalysis) | None (Metal-free) | Good for H-bond acceptors | Slower rates; requires highly activated dipolarophiles. |
Expert Tip: If using Ag(I), ensure you are excluding light. Silver salts can photoreduce to Ag(0), which catalyzes the racemic background reaction heterogeneously.
Module 4: The "Workup Wipeout" (Epimerization)
The Problem: You synthesized the product with 95% ee, but your HPLC says 40% ee.
Cause: Pyrrolizidines formed via 1,3-DC often have a proton at the bridgehead or
Diagnostic Protocol B: The Time-Course HPLC
-
Take an aliquot directly from the reaction mixture (quench with cold solvent). Analyze immediately.
-
Take a second aliquot after your standard workup/column chromatography.
-
Compare: If Sample 1 is 90% ee and Sample 2 is 50% ee, your purification is destroying the product.
Corrective Actions:
-
Buffer the Silica: Pre-treat your TLC plates and flash column silica with 1-2% Triethylamine (
) to neutralize acidity. -
Avoid Alumina: Basic alumina is often too harsh.
-
Cold Workup: Perform all extractions with ice-cold buffers.
Module 5: Mechanistic Visualization
Understanding the transition state (TS) is crucial. The reaction proceeds via a concerted but asynchronous pathway.[3]
Figure 2: The 1,3-Dipolar Cycloaddition Pathway. Note the "Retro-Mannich" loop (red dotted line) which causes racemization if the product is unstable.
Frequently Asked Questions (FAQs)
Q: My reaction goes to 100% conversion in 1 hour, but ee is <10%. What is happening? A: This is a classic sign of a "runaway background reaction." Your catalyst is likely not involved at all. The reaction is proceeding via the achiral base-mediated pathway.
-
Fix: Reduce the amount of base. If using 1.0 equiv, drop to 0.1 equiv (catalytic amount) to force the reaction to proceed only through the metal-bound cycle which activates the substrate.
Q: Can water affect the ee? A: Yes. While some Ag(I) reactions tolerate water, in azomethine ylide chemistry, water can hydrolyze the imine precursor back to the aldehyde and amine. Furthermore, water can coordinate to the metal, displacing the chiral ligand.
-
Fix: Add 3Å Molecular Sieves to the reaction vessel. Ensure your solvent (usually THF, DCM, or Toluene) is anhydrous.
Q: I see a non-linear effect (NLE). What does this mean? A: If 50% ee ligand gives 90% ee product (positive NLE), your catalyst is aggregating (forming dimers/oligomers) where the heterochiral dimers (R,S) are inactive, leaving the homochiral (R,R) monomers to catalyze the reaction. This is actually good—it means you can get away with lower purity ligand. However, if you see a negative NLE, your active species is likely an aggregate that is less selective.
References
-
Adrio, J., & Carretero, J. C. (2014).[2] Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[2][4][5][6][7] Chemical Communications, 50(83), 12434-12446. Link
-
Grigg, R. (1987). Prototropic routes to 1,3-dipoles. Chemical Society Reviews, 16, 89-121. Link
-
Nájera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of pyrrolidines via 1,3-dipolar cycloadditions.[4][5][7][8][9] Angewandte Chemie International Edition, 46(42), 8083-8085. Link
-
Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1296–1310. Link
-
Pandey, G., et al. (2006). Ag(I)-catalyzed enantioselective [3+2] cycloaddition of azomethine ylides. Journal of the American Chemical Society, 128(32), 10598-10599. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. diva-portal.org [diva-portal.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
stability of (hexahydro-1H-pyrrolizin-1-yl)methanamine in aqueous solution
Introduction
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (hexahydro-1H-pyrrolizin-1-yl)methanamine in aqueous solutions. As a saturated pyrrolizidine derivative, its stability profile is expected to differ significantly from the more commonly studied unsaturated, ester-containing pyrrolizidine alkaloids (PAs), which are known for their toxicity.[1][2] Saturated PAs are generally considered chemically less reactive and are not activated to toxic metabolites in the same manner.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Given the limited publicly available stability data for this specific molecule, we will focus on the fundamental chemical principles governing its likely behavior and provide robust, validated protocols for you to determine its stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of (hexahydro-1H-pyrrolizin-1-yl)methanamine that will influence its stability in water?
Answer: The stability of (hexahydro-1H-pyrrolizin-1-yl)methanamine is dictated by two key structural features: the saturated pyrrolizidine core and the primary amine group.
-
Saturated Pyrrolizidine Nucleus: Unlike hepatotoxic PAs, your compound has a saturated bicyclic ring system.[2] This is critical because it lacks the 1,2-double bond that is a prerequisite for metabolic activation into reactive and toxic dehydropyrrolizidine esters (pyrroles).[3][4] From a chemical stability perspective, this saturation means the ring system is not susceptible to facile oxidation to form pyrrolic structures and is generally more stable.
-
Primary Aminomethyl Group (-CH₂NH₂): This is the most reactive site on the molecule. Primary amines are basic and nucleophilic. Their stability can be influenced by:
-
pH: The amine will be protonated (R-CH₂NH₃⁺) in acidic solutions and exist as the free base (R-CH₂NH₂) in alkaline solutions. The protonated form is generally less susceptible to oxidation.
-
Oxidation: The lone pair of electrons on the nitrogen can be susceptible to attack by oxidizing agents.
-
Reaction with Carbonyls: Primary amines can react with aldehydes and ketones (e.g., from buffer components or degradation products) to form imines.
-
Below is the chemical structure for reference.
Caption: Structure of (hexahydro-1H-pyrrolizin-1-yl)methanamine.
Q2: My aqueous solution of the compound has developed a slight yellow tint after a few days at room temperature. What could be the cause?
Answer: A color change often indicates a chemical transformation, however minor. For a saturated amine like this, the most probable causes are oxidation or reaction with impurities.
-
Oxidative Degradation: The primary amine is susceptible to slow oxidation by dissolved atmospheric oxygen. This process can be accelerated by light (photo-oxidation) or the presence of trace metal ions. Oxidative pathways for amines can be complex, leading to a mixture of products including nitrosos, imines, and eventually colored polymeric material.
-
Reaction with Impurities: If your solvent or buffer contains trace aldehydes or ketones (e.g., acetone residue, or from degradation of buffer components like TRIS), the primary amine can form imines (Schiff bases). While often not highly colored themselves, these imines can be intermediates to further reactions that produce color.
Troubleshooting Steps:
-
Prepare solutions fresh: If possible, prepare your aqueous solutions immediately before use.
-
Use high-purity water: Employ HPLC-grade or Milli-Q® water to minimize contaminants.
-
De-gas your solvent: To test for oxidation, prepare a solution using water that has been sparged with an inert gas (nitrogen or argon) for 15-20 minutes. If the color change is prevented or delayed, oxidation is the likely culprit.
-
Protect from light: Store the solution in an amber vial or a vial wrapped in aluminum foil to rule out photo-degradation.
-
Consider an antioxidant: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or using a buffer containing a scavenger like EDTA to chelate metal ions may be beneficial, but be sure to assess any potential interference with your downstream application.
Q3: What are the recommended storage conditions for an aqueous stock solution of (hexahydro-1H-pyrrolizin-1-yl)methanamine?
Answer: Based on the chemical properties of similar saturated heterocyclic amines, the following conditions are recommended to maximize shelf-life.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions. Freezing (-20°C) may also be an option, but you must first confirm the compound's solubility at low temperatures to prevent it from precipitating out. |
| pH | Mildly Acidic (pH 4-6) | Protonating the primary amine (pKa typically ~9-10) to its ammonium salt form (R-NH₃⁺) significantly reduces its nucleophilicity and susceptibility to oxidation. |
| Atmosphere | Inert Gas Headspace | Purging the vial headspace with nitrogen or argon will displace oxygen and minimize oxidative degradation. |
| Light | Protected (Amber Vial) | Prevents potential photo-induced degradation pathways. |
Important Note: These are general recommendations. The optimal storage conditions must be confirmed by a formal stability study.
Troubleshooting & Experimental Guides
Scenario 1: Inconsistent results in my biological assay.
You are observing variable results (e.g., dose-response curves shifting) when using solutions of (hexahydro-1H-pyrrolizin-1-yl)methanamine prepared at different times. This strongly suggests the active concentration of your compound is changing due to instability.
Logical Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent assay results.
Protocol: Forced Degradation Study in Aqueous Solution
A forced degradation (or stress testing) study is essential to rapidly identify the likely degradation pathways and the intrinsic stability of your compound. This involves subjecting the compound to harsh conditions and analyzing for the loss of the parent compound and the appearance of degradation products.[6]
Objective: To determine the susceptibility of (hexahydro-1H-pyrrolizin-1-yl)methanamine to hydrolysis, oxidation, and photolysis.
Materials:
-
(hexahydro-1H-pyrrolizin-1-yl)methanamine
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[7]
-
Photostability chamber (or a light source with controlled output)
-
pH meter, analytical balance, Class A glassware
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear glass vial. Also prepare a control sample with 1 mL stock and 1 mL water.
Condition Stressor Solution Incubation Acid Hydrolysis 0.1 M HCl 60°C for 24 hours Base Hydrolysis 0.1 M NaOH 60°C for 24 hours Oxidation 3% H₂O₂ Room Temp for 24 hours Thermal HPLC-grade Water 60°C for 24 hours (in dark) Photolytic HPLC-grade Water Room Temp, exposed to light Control HPLC-grade Water Room Temp for 24 hours (in dark) -
Time Points: Take aliquots from each vial at initial (t=0), 4h, 8h, and 24h.
-
Sample Quenching:
-
For Acid/Base samples: Neutralize the aliquot with an equivalent amount of base/acid before analysis.
-
For Oxidation samples: No quenching needed unless a specific reaction stopper is validated.
-
For all others: Dilute with the mobile phase as needed.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. A stability-indicating method is one that can separate the parent compound from all potential degradation products.[7][8]
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Mass Balance: In LC-MS, check for the appearance of new peaks (degradants). Summing the peak area of the parent and all degradants should ideally approach 100% of the initial parent peak area.
-
Interpreting the Results:
-
Significant degradation (>10%) in a specific condition indicates susceptibility. For example, if the compound degrades rapidly in H₂O₂, it is susceptible to oxidation.
-
No degradation under any condition suggests the molecule is highly stable.
-
Appearance of new peaks confirms degradation and LC-MS can provide the mass of the degradants, offering clues to their structure.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1R,7aR)-Hexahydro-1H-pyrrolizin-1-amine compound with (1S,7aR)-hexahydro-1H-pyrrolizin-1-amine (1:1) [sigmaaldrich.com]
- 6. ojp.gov [ojp.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation of (Hexahydro-1H-pyrrolizin-1-yl)methanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of molecular structure, including stereochemistry, is a non-negotiable cornerstone of successful development. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles, making the unambiguous identification of a specific stereoisomer paramount. The saturated pyrrolizidine core, found in (hexahydro-1H-pyrrolizin-1-yl)methanamine, presents a fascinating stereochemical puzzle. This bicyclic amine, a simplified analog of various bioactive pyrrolizidine alkaloids, can exist in multiple diastereomeric forms, each with a unique three-dimensional architecture.
This guide provides an in-depth, practical comparison of the ¹H NMR spectroscopic features expected for the diastereomers of (hexahydro-1H-pyrrolizin-1-yl)methanamine. Moving beyond a simple recitation of data, we will delve into the causal relationships between stereochemistry and the resulting NMR parameters, empowering researchers to confidently distinguish between these critical isomers.
The Stereochemical Landscape of the Hexahydropyrrolizine Core
The hexahydro-1H-pyrrolizine (also known as pyrrolizidine) skeleton is a fused bicyclic system with two five-membered rings sharing a nitrogen atom at the bridgehead (C8). The stereochemistry of this system is primarily defined by the relative orientation of the hydrogen atom at the bridgehead carbon C8 and the substituent at C1. This leads to two main series of diastereomers: those with a cis-fused ring system (H8 is on the same side as the C1 substituent) and those with a trans-fused system (H8 is on the opposite side).
For (hexahydro-1H-pyrrolizin-1-yl)methanamine, the key stereocenters are C1 and C8. This gives rise to four potential diastereomers:
-
(1R, 8R)- and (1S, 8S)- enantiomers: These have a cis relationship between the H1 and H8 protons.
-
(1R, 8S)- and (1S, 8R)- enantiomers: These have a trans relationship between the H1 and H8 protons.
Since enantiomers are indistinguishable by standard NMR unless a chiral solvent or shift reagent is used, this guide will focus on differentiating the two diastereomeric pairs: the cis-(1S,8S) and the trans-(1R,8S) isomers. The principles discussed are directly applicable to their respective enantiomers.
Caption: Molecular structures of the cis-(1S,8S) and trans-(1R,8S) isomers of (hexahydro-1H-pyrrolizin-1-yl)methanamine.
Differentiating Isomers: A Predictive ¹H NMR Analysis
The key to distinguishing the cis and trans isomers lies in the differing magnetic environments of the protons, which is a direct consequence of their spatial arrangement. This manifests in predictable variations in chemical shifts (δ) and proton-proton coupling constants (J).
Predicted ¹H NMR Parameters
The following table summarizes the predicted ¹H NMR chemical shifts and key coupling constants for the cis-(1S,8S) and trans-(1R,8S) isomers. These predictions are based on the analysis of related structures and established NMR principles.[1][2]
| Proton | Predicted δ (ppm) - cis (1S,8S) | Predicted δ (ppm) - trans (1R,8S) | Key Diagnostic Features |
| H8 | ~3.2 - 3.4 | ~2.8 - 3.0 | More deshielded in the cis isomer due to steric compression and anisotropic effects of the C1 substituent. |
| H1 | ~2.9 - 3.1 | ~3.3 - 3.5 | More deshielded in the trans isomer. |
| -CH₂NH₂ | ~2.6 - 2.8 | ~2.7 - 2.9 | Diastereotopic protons, likely appearing as an AB quartet or two separate multiplets. |
| H5α, H5β | ~3.0 - 3.3 and ~2.0 - 2.2 | ~3.0 - 3.3 and ~2.0 - 2.2 | Significant chemical shift difference due to their relationship with the bridgehead nitrogen. |
| H7α, H7β | ~1.8 - 2.1 | ~1.8 - 2.1 | Complex multiplets. |
| H2, H3, H6 | ~1.5 - 2.0 | ~1.5 - 2.0 | Overlapping multiplets in the aliphatic region. |
| -NH₂ | Variable (broad singlet) | Variable (broad singlet) | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O. |
Rationale for Predictions:
-
H8 Chemical Shift: In the cis isomer, the C1-aminomethyl group is on the same face as H8, leading to greater steric interaction and deshielding of H8. In the trans isomer, H8 is on the opposite face and experiences a more shielded environment.
-
H1 Chemical Shift: The chemical shift of H1 is influenced by the stereochemistry at C8. The change in ring pucker between the cis and trans isomers alters the dihedral angles and through-space interactions affecting H1.
-
Diastereotopic Protons: The methylene protons of the aminomethyl group (-CH₂NH₂) are diastereotopic in both isomers because they are adjacent to a chiral center (C1) within a chiral molecule.[3][4] This means they are in different magnetic environments and will have different chemical shifts, coupling to each other to form an AB quartet, or appearing as distinct multiplets if further coupled to H1. The exact chemical shifts and coupling constants will be subtly different between the cis and trans isomers.
Experimental Protocol for Isomer Identification
To empirically validate these predictions and unambiguously assign the stereochemistry of a synthesized sample, a systematic NMR analysis is required.
Step 1: High-Resolution ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent can sometimes influence the resolution of signals.
-
Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A range of 0-10 ppm is typically sufficient.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Step 2: 2D NMR for Unambiguous Assignments
Due to the significant overlap of signals in the aliphatic region, 2D NMR experiments are essential for a definitive structural assignment.
Caption: A typical 2D NMR workflow for the structural elucidation of complex organic molecules.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is invaluable for tracing the connectivity within the two five-membered rings and the aminomethyl side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon skeleton.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful experiment for determining the relative stereochemistry. NOESY shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. For differentiating the cis and trans isomers, the key NOE correlations to look for are:
-
cis Isomer: A strong NOE correlation between H1 and H8.
-
trans Isomer: The absence of a significant NOE correlation between H1 and H8.
-
Caption: Diagnostic NOE correlations for differentiating the cis and trans isomers.
Conclusion
The differentiation of the (hexahydro-1H-pyrrolizin-1-yl)methanamine isomers is a task readily achievable through a systematic application of modern NMR spectroscopy. While direct experimental data may be sparse, a predictive approach grounded in the well-established principles of NMR and data from analogous structures provides a robust framework for initial assessment. The key to unambiguous assignment lies in a comprehensive analysis that goes beyond simple ¹H NMR, incorporating a suite of 2D NMR experiments. In particular, the presence or absence of a through-space NOE correlation between the H1 and H8 protons serves as a definitive marker for the cis and trans diastereomers, respectively. By following the integrated analytical strategy outlined in this guide, researchers in drug development and related fields can confidently elucidate the stereochemistry of these and similar bicyclic systems, ensuring the integrity and success of their scientific endeavors.
References
- Spotting diastereotopic protons in the NMR spectrum. (2025, July 17).
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
- Villanueva-Cañongo, C., Pérez-Hernández, N., Hernández-Carlos, B., Cedillo-Portugal, E., Joseph-Nathan, P., & Burgueño-Tapia, E. (2014). Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Magnetic Resonance in Chemistry, 52(5), 251–257.
- Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids.
- Reina, M., et al. (2008). Pyrrolizidine alkaloids of the endemic Mexican genus Pittocaulon and assignment of stereoisomeric 1,2-saturated necine bases. Phytochemistry, 69(1), 179-188.
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. Retrieved from [Link]
Sources
distinguishing cis and trans-fused pyrrolizidines using NOE spectroscopy
Introduction
Pyrrolizidines are a class of bicyclic aliphatic compounds consisting of two fused five-membered rings with a nitrogen atom at the bridgehead[1]. They form the core scaffold of pyrrolizidine alkaloids (PAs) and various iminosugars, which are of intense interest in drug development due to their potent biological activities, including glycosidase inhibition and hepatotoxicity[1][2].
A critical bottleneck in the structural characterization of these molecules is determining the relative stereochemistry of the ring junction. Due to the potential for nitrogen inversion and the conformational flexibility of the five-membered rings (which can adopt exo-buckled or endo-buckled conformations), the bicyclic system can exist as either a cis-fused or trans-fused isomer[2]. Misassigning this geometry can lead to catastrophic failures in downstream structure-activity relationship (SAR) studies. This guide critically compares Nuclear Overhauser Effect (NOE) spectroscopy against alternative methods and provides a self-validating protocol for distinguishing cis and trans-fused pyrrolizidines.
The Mechanistic Causality: Why 1D NMR Falls Short and NOE Succeeds
Historically, chemists have relied on 1D ¹H NMR and scalar J-coupling to differentiate stereoisomers. The magnitude of the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle between coupled protons, as described by the Karplus relationship[3]. In rigid systems like alkenes or six-membered rings, this provides a clear distinction (e.g., trans-diaxial protons show large couplings of 12-18 Hz, while cis protons show smaller couplings)[3][4].
However, in fused 5-5 bicyclic systems like pyrrolizidines, J-coupling analysis is frequently ambiguous. The angular strain and rapid conformational averaging between envelope and half-chair forms mean that dihedral angles rarely align with idealized 0° or 180° geometries. Consequently, the ³JHH values for cis and trans isomers often overlap, rendering the Karplus equation unreliable for definitive assignment.
The NOE Advantage (Through-Space vs. Through-Bond)
NOE spectroscopy (NOESY and ROESY) bypasses the limitations of through-bond scalar coupling by measuring through-space dipole-dipole cross-relaxation[5][6]. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (
-
Cis-Fused Pyrrolizidines: The bridgehead proton (H-7a/H-8) and the pseudo-axial protons on the adjacent ring reside on the same facial plane. This geometric proximity (typically < 3.0 Å) results in a strong NOE cross-peak [2][7].
-
Trans-Fused Pyrrolizidines: The bridgehead proton and the corresponding adjacent protons are locked on opposite faces of the bicyclic core. The internuclear distance exceeds 4.0–5.0 Å, resulting in the complete absence of an NOE cross-peak [2].
Comparative Analysis of Stereochemical Methods
To objectively evaluate NOE spectroscopy, we must compare it against standard alternatives: 1D ¹H NMR (J-Coupling) and X-Ray Crystallography.
| Feature | 2D NOESY / ROESY | 1D ¹H NMR (J-Coupling) | X-Ray Crystallography |
| Primary Metric | Through-space distance ( | Through-bond dihedral angle (Karplus)[3] | Electron density mapping |
| Conformational Dependency | Low (Direct spatial proximity) | High (Averaged by ring puckering) | None (Locked in solid state) |
| Sample State | Solution (Physiologically relevant) | Solution | Solid (Requires single crystal) |
| Turnaround Time | 1 - 12 hours | < 15 minutes | Days to Weeks |
| Best For | Unambiguous cis/trans assignment in flexible rings | Initial screening, rigid double bonds | Absolute configuration |
Self-Validating Experimental Protocol for NOE Spectroscopy
As a Senior Application Scientist, I mandate the following protocol to ensure self-validating, artifact-free NOE data for pyrrolizidine stereochemical assignment.
Step 1: Sample Preparation and Rigorous Degassing For small molecules (MW < 600 Da, typical for most pyrrolizidines), the NOE effect is positive but can be severely quenched by paramagnetic dissolved oxygen[5].
-
Dissolve 5–10 mg of the pyrrolizidine sample in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or Methanol-d₄).
-
Subject the NMR tube to at least three cycles of the freeze-pump-thaw method to remove oxygen. Causality Note: Simply bubbling argon is insufficient for high-precision quantitative NOE; residual oxygen will act as a relaxation sink, destroying weak cross-peaks[5].
Step 2: Selecting the Optimal Pulse Sequence (NOESY vs. ROESY)
The choice between NOESY and ROESY is dictated by the molecule's correlation time (
-
MW < 600 Da: Use 2D NOESY . The NOE cross-peaks will be positive (opposite phase to the diagonal)[5][6].
-
MW 700 – 1200 Da: Use 2D ROESY . In this mid-size regime, the NOESY cross-peaks pass through zero. ROESY (Rotating-frame NOE) guarantees positive cross-peaks regardless of
[5][6].
Step 3: Parameter Optimization
-
Mixing Time (
): For small pyrrolizidines in NOESY, set to 0.5 – 0.8 seconds to allow sufficient cross-relaxation without excessive spin diffusion[6]. For ROESY, use a shorter of 0.2 – 0.3 seconds to minimize TOCSY artifacts[6]. -
Acquisition: Ensure the number of transients (nt) is a multiple of 8 to complete the phase cycle, optimizing the signal-to-noise ratio for weak long-range correlations[6].
Step 4: Data Interpretation and Internal Validation Analyze the 2D spectrum for cross-peaks between the bridgehead proton (e.g., H-7a) and the adjacent ring protons (e.g., H-1, H-4, or H-6).
-
If a strong cross-peak is observed, validate the phase. In small molecules, NOE cross-peaks must have the opposite phase to the diagonal peaks[5]. If confirmed, the system is cis-fused .
-
If no cross-peak is observed, the system is likely trans-fused .
-
Self-Validation Check: Before concluding a trans-fusion based on the absence of a signal, you must verify that NOE cross-peaks between known geminal protons (e.g., H-2α and H-2β) are present. This proves the pulse sequence and mixing time were successful, validating the negative result.
Visualizing the Analytical Workflows
Below is the logical decision tree for selecting the appropriate NMR experiment based on the physical properties of the pyrrolizidine derivative.
Caption: Decision matrix for selecting NOESY vs ROESY based on pyrrolizidine molecular weight.
The following diagram illustrates the mechanistic causality of why NOE successfully differentiates the isomers where J-coupling fails.
Caption: Geometric causality dictating the presence or absence of NOE cross-peaks.
References
-
Title: NMR Coupling Constants Source: Chemical Instrumentation Facility, Iowa State University URL: [Link]
-
Title: NOE Experiments on the Bruker 400 and 500 Source: Columbia University URL: [Link]
-
Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) Source: IU NMR Facility, Indiana University URL: [Link]
-
Title: Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates Source: MDPI URL: [Link]
-
Title: On the effect of intramolecular H-bonding in the configurational assessment of polyhydroxylated compounds with computational methods Source: UCA.edu.ar URL: [Link]
-
Title: Pyrrolizidine Alkaloids from Amphorogyne spicata Source: Journal of Natural Products (ACS) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. repositorio.uca.edu.ar [repositorio.uca.edu.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. pubs.acs.org [pubs.acs.org]
HPLC methods for chiral separation of pyrrolizidine enantiomers
Advanced HPLC Methodologies for the Chiral Separation of Pyrrolizidine Alkaloid Enantiomers: A Comparison Guide
The Analytical Challenge of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are a structurally diverse class of secondary metabolites produced by over 6,000 plant species[1]. Due to their severe hepatotoxic, genotoxic, and carcinogenic properties, PAs are strictly monitored in food matrices, herbal medicines, and animal feeds[2][3].
Structurally, PAs consist of a bicyclic necine base esterified with one or more necic acids. The presence of chiral centers—typically at C-1 and C-8 of the pyrrolizidine ring—results in complex stereoisomerism[1]. Differentiating PA enantiomers and closely related diastereomers (such as intermedine and lycopsamine) is a critical bottleneck in toxicological research. Standard Reversed-Phase (RP) HPLC utilizing C18 columns relies solely on hydrophobic partitioning; it cannot differentiate the spatial 3D arrangements of enantiomers, leading to the co-elution of critical pairs[4][5].
To overcome this, analytical scientists must employ Chiral Stationary Phases (CSPs) or multidimensional chromatography. This guide objectively compares the leading methodologies for PA chiral separation, providing the mechanistic causality and validated protocols required for successful implementation.
Comparison of Chiral Separation Alternatives
Alternative 1: 1D Chiral HPLC (Polysaccharide-based CSPs)
-
Mechanism : This method employs immobilized amylose or cellulose backbones functionalized with carbamate derivatives (e.g., Chiralpak IA or IC). Separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral cavities of the polymer.
-
Performance : Excellent for resolving purified racemic mixtures into individual enantiomers. However, in crude matrices, the lack of an initial orthogonal separation leads to severe matrix suppression and peak overlap.
-
Verdict : Best suited for the semi-preparative isolation of analytical standards from enriched plant extracts.
Alternative 2: Achiral-Chiral 2D-LC-MS/MS (Multiple Heart-Cutting)
-
Mechanism : A dual-column system. The first dimension (1D) uses a high-efficiency RP-C18 column to separate the bulk matrix and structural isomers. A 6-port switching valve "heart-cuts" the co-eluting enantiomeric fractions and traps them in a sample loop. These fractions are then transferred to the second dimension (2D) chiral column for enantioselective resolution, followed by tandem mass spectrometry (MS/MS) detection[6].
-
Performance : Unmatched specificity and sensitivity. The orthogonal approach eliminates matrix effects.
-
Verdict : The gold standard for trace analysis of PA enantiomers in complex matrices (honey, tea, milk)[2][6].
Alternative 3: High-Speed Counter-Current Chromatography (HSCCC)
-
Mechanism : A support-free liquid-liquid partition chromatography method relying on a biphasic solvent system[7].
-
Performance : While capable of handling massive sample loads (up to 800 mg) for general PA purification, HSCCC lacks the spatial resolving power required to separate closely related diastereomeric or enantiomeric pairs (e.g., 7-acetyl-lycopsamine and 7-acetyl-intermedine)[7].
-
Verdict : Useful for bulk prep of distinct alkaloid classes, but inadequate for strict chiral resolution.
Caption: Decision matrix for selecting the optimal HPLC methodology for pyrrolizidine alkaloid separation.
Quantitative Performance Comparison
| Methodology | Primary Column / Phase | Mobile Phase Strategy | Enantiomeric Resolution (Rs) | Limit of Detection (LOD) | Optimal Application |
| 1D Chiral HPLC | Immobilized Amylose (e.g., Chiralpak IA) | Normal Phase (Hexane/EtOH/DEA) | High ( | Moderate (~1-5 µg/mL) | Semi-preparative isolation of analytical standards |
| 2D-LC-MS/MS | 1D: RP-C18 2D: Chiralpak IC | 1D: Aqueous/Organic + FA 2D: Organic + Modifiers | Very High ( | Ultra-Low (<0.1 µg/kg) | Trace enantiomer analysis in complex food matrices[2][6] |
| HSCCC | Support-free liquid-liquid | Poor ( | N/A (Preparative scale) | Bulk purification of distinct alkaloid classes[7] |
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, it is vital to understand that a protocol is only as good as its internal validation. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: Semi-Preparative 1D Chiral HPLC for PA Standard Isolation
This protocol is optimized for isolating individual enantiomers from enriched botanical extracts (e.g., Symphytum species).
-
Extraction & Chemical Reduction : Extract 1.0 kg of plant material with methanol. Treat the crude extract with zinc dust.
-
Causality: PAs naturally occur as a mixture of free bases and N-oxides. N-oxides exhibit poor retention and severe peak tailing on chiral phases. Zinc dust reduces N-oxides to their corresponding free bases, ensuring uniform interaction with the chiral selector.
-
-
Matrix Cleanup : Pass the reduced extract through a Chem Elut cartridge and fractionate on a silica gel column to isolate the racemic PA mixture.
-
System Validation : Inject a known racemic standard (e.g., synthetic intermedine/lycopsamine mix) to verify column performance and establish baseline resolution (
). -
Chiral Separation :
-
Column : Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 10 mm.
-
Mobile Phase : Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Causality: DEA is a critical basic modifier. It competitively binds to residual free silanol groups on the silica support, preventing secondary ion-exchange interactions that cause severe peak tailing for basic alkaloids.
-
Detection : Photodiode Array (PDA) detector at 220 nm. Collect fractions based on UV threshold triggering.
-
Protocol 2: Achiral-Chiral 2D-LC-MS/MS (Multiple Heart-Cutting) for Trace Analysis
This protocol is engineered for quantifying PA enantiomers in highly complex matrices where 1D chromatography fails due to isobaric interference[2][6].
-
Sample Preparation : Extract the food matrix (e.g., honey or tea) using 0.05 M sulfuric acid. Purify via strong cation-exchange (SCX) Solid Phase Extraction (SPE), washing with water and eluting with 2.5% ammoniated methanol[2][3].
-
System Validation (The Self-Validating Step) : Prior to matrix injection, analyze a synthetic racemic standard of the target PA. This establishes the exact retention time (
) on the 1D column, allowing you to program the precise valve-switching window (e.g., min) for the heart-cut. Monitor the 1D waste line with a UV detector to confirm the target peak is entirely captured in the loop and not lost to waste. -
1D Achiral Separation :
-
Column : Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase : Water and Acetonitrile, both containing 0.1% Formic Acid.
-
-
Heart-Cutting & Transfer :
-
As the co-eluting enantiomer peak elutes from the 1D column, the 6-port valve switches, trapping the fraction in a 40 µL sample loop[6].
-
Causality (Active Solvent Modulation): Direct transfer of the aqueous 1D eluent into the organic-rich 2D chiral phase causes severe band broadening. To prevent this, a make-up pump introduces a weak 2D solvent during transfer, diluting the strong 1D solvent and focusing the analytes into a tight band at the head of the 2D column[6].
-
-
2D Chiral Separation & Detection :
-
Column : Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 50 x 3.0 mm.
-
Detection : Triple Quadrupole MS/MS operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions (e.g., m/z 120 and m/z 138 fragments characteristic of PAs)[2][5].
-
Caption: Architecture of an achiral-chiral 2D-LC-MS/MS system utilizing multiple heart-cutting.
References
-
van de Schans, M. G. M., et al. "Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS." ChemRxiv / Journal of Chromatography A (2017).[Link]
-
"Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS." MDPI.[Link]
-
"Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography." PubMed.[Link]
-
"Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants." Molecules / NIH.[Link]
-
"Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry." Hindawi / PCOM.[Link]
-
"Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol." BfR.[Link]
Sources
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bfr.bund.de [bfr.bund.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Infrared Spectroscopy of Pyrrolizidine Amines: Characteristic Bands and Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate characterization of pyrrolizidine alkaloids (PAs) is of paramount importance due to their significant hepatotoxicity and potential therapeutic applications. Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative tool for the structural elucidation of these complex molecules. This guide provides an in-depth analysis of the characteristic IR absorption bands of pyrrolizidine amines, offering a comparative framework and the supporting experimental data necessary for confident identification.
The Structural Landscape of Pyrrolizidine Alkaloids: A Vibrational Perspective
Pyrrolizidine alkaloids are a diverse group of natural products characterized by a core pyrrolizidine nucleus, which is a bicyclic system containing a bridgehead nitrogen atom.[1][2] This necine base is typically esterified with one or more carboxylic acids, known as necic acids, at the C7 and/or C9 positions.[3] The majority of naturally occurring PAs are tertiary amines, meaning the nitrogen atom is bonded to three carbon atoms within the fused ring system.[2] This structural feature is a key determinant of their IR spectral characteristics, most notably the absence of N-H stretching and bending vibrations that are characteristic of primary and secondary amines.[2][4]
The structural diversity of PAs, arising from variations in the necine base (e.g., retronecine, heliotridine, platynecine) and the necic acids, gives rise to unique vibrational fingerprints in their IR spectra.[5] Key functional groups that produce characteristic IR absorption bands in PAs include the tertiary amine (C-N bonds), ester linkages (C=O and C-O bonds), hydroxyl groups (O-H bonds), and carbon-carbon double bonds (C=C) within the necine base or the necic acid moieties.[1][6]
Deciphering the Spectrum: Characteristic IR Bands of Pyrrolizidine Amines
The infrared spectrum of a pyrrolizidine amine is a composite of the vibrational modes of its constituent functional groups. The following sections detail the most significant absorption bands and their structural origins.
The Tertiary Amine Signature: C-N Stretching Vibrations
The defining feature of the pyrrolizidine core is the tertiary amine. The stretching vibrations of the C-N bonds in tertiary aliphatic amines typically appear in the region of 1250-1020 cm⁻¹ .[3][4][7] These bands are often of weak to medium intensity and can be coupled with other vibrations within the molecule, sometimes making them challenging to assign definitively in a complex spectrum.[2] For instance, in the spectrum of monocrotaline, a macrocyclic diester PA, the C-N stretching vibration has been identified at 1184 cm⁻¹ .[6]
The Ester Functionality: A Tale of Two Bonds
The ester groups are responsible for some of the most prominent and informative bands in the IR spectra of PAs.
-
Carbonyl (C=O) Stretching: The C=O stretching vibration of the ester group gives rise to a strong absorption band, typically in the range of 1750-1710 cm⁻¹ . The exact position of this band is highly sensitive to the molecular environment. For saturated esters, the band is generally found between 1750-1735 cm⁻¹ .[8][9] Conjugation of the carbonyl group with a carbon-carbon double bond, as seen in α,β-unsaturated esters, lowers the absorption frequency to the 1730-1715 cm⁻¹ region.[8]
A study on various PAs revealed C=O bands for saturated esters in the range of 1735-1740 cm⁻¹ and for α,β-unsaturated esters between 1710-1718 cm⁻¹ in Nujol mull.[6] In monocrotaline, two distinct C=O stretching bands are observed at 1732 cm⁻¹ and 1716 cm⁻¹ , indicative of two different ester environments.[6] For a series of PAs including echimidine, the ester C=O absorptions were noted at 1725 cm⁻¹ and 1715 cm⁻¹ .[1]
-
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group produce strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .[9] These bands are often broad and can be composed of multiple overlapping absorptions. For example, in echimidine and related PAs, ester C-O stretching bands are found at 1255 cm⁻¹ and 1230 cm⁻¹ .[1] In monocrotaline, a band at 1111 cm⁻¹ is attributed to the C-O-C (ether) bond within the macrocyclic structure.[6]
The Influence of Other Functional Groups
-
Hydroxyl (O-H) Stretching: Many PAs possess hydroxyl groups on the necine base or the necic acid. The O-H stretching vibration gives rise to a broad and often strong absorption band in the region of 3600-3200 cm⁻¹ .[10] The broadness of this band is due to hydrogen bonding. For a series of PAs including echimidine, a broad O-H stretch was observed at 3400 cm⁻¹ .[1]
-
Carbon-Carbon Double Bond (C=C) Stretching: The C=C stretching vibration within the pyrrolizidine nucleus or the necic acid side chain typically appears as a weak to medium intensity band in the 1680-1640 cm⁻¹ region.[11] In echimidine and its analogs, C=C stretching vibrations were identified at 1650 cm⁻¹ and 1610 cm⁻¹ .[1] For monocrotaline, a band at 862 cm⁻¹ has been assigned to the deformation vibration of an alkene group (-CH=CH-).[6]
-
N-Oxide (N-O) Stretching: Pyrrolizidine alkaloids can also exist as N-oxides. The N-O stretching vibration provides a characteristic absorption band. In the FT-IR spectra of PA N-oxides, a characteristic signal for the N-O group has been recorded in the range of 928 cm⁻¹ .[1]
Comparative Analysis of Pyrrolizidine Amine IR Spectra
The subtle variations in the structure of different pyrrolizidine alkaloids are reflected in their IR spectra, allowing for their differentiation. The following table summarizes the characteristic IR absorption bands for a selection of PAs.
| Functional Group | Vibrational Mode | Monocrotaline[6] | Echimidine & Isomers[1] | General Range (cm⁻¹) |
| Ester | C=O Stretch | 1732, 1716 cm⁻¹ | 1725, 1715 cm⁻¹ | 1750-1710 |
| C-O Stretch | 1111 cm⁻¹ (C-O-C) | 1255, 1230 cm⁻¹ | 1300-1000 | |
| Tertiary Amine | C-N Stretch | 1184 cm⁻¹ | Not specified | 1250-1020 |
| Hydroxyl | O-H Stretch | Not specified | 3400 cm⁻¹ (broad) | 3600-3200 (broad) |
| Alkene | C=C Stretch | Not specified | 1650, 1610 cm⁻¹ | 1680-1640 |
| =C-H Bend | 862 cm⁻¹ | Not specified | Varies | |
| N-Oxide | N-O Stretch | N/A | N/A | ~928 |
Experimental Protocol: Acquiring High-Quality IR Spectra of Pyrrolizidine Amines
The following provides a detailed, step-by-step methodology for obtaining the ATR-FTIR spectrum of a pyrrolizidine amine sample, either as an isolated compound or within a plant extract.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample of pyrrolizidine amine (isolated compound or dried plant extract).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Select the ATR sampling accessory.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to air dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
If the sample is a viscous liquid or a semi-solid extract, apply a small drop to the crystal.
-
-
Applying Pressure:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Use the spectrometer software to identify and label the peaks of interest.
-
Compare the obtained spectrum with reference spectra or the characteristic band data provided in this guide to identify the functional groups present and to characterize the pyrrolizidine amine.
-
-
Cleaning:
-
After analysis, retract the press, and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to prevent cross-contamination.
-
Visualizing the Core Structure and Key Vibrational Modes
To better understand the relationship between the structure of a pyrrolizidine amine and its IR spectrum, the following diagram illustrates a generic retronecine-type diester PA, highlighting the key bonds responsible for the characteristic absorption bands.
Caption: General structure of a retronecine-type diester pyrrolizidine alkaloid highlighting key bonds and their characteristic IR absorption regions.
Conclusion
Infrared spectroscopy is an indispensable technique in the analytical toolkit for the characterization of pyrrolizidine amines. By understanding the characteristic absorption bands arising from the tertiary amine, ester, hydroxyl, and other functional groups, researchers can gain significant structural insights. This guide provides a foundational understanding and a comparative framework to aid in the identification and differentiation of these important natural products. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, ensuring the integrity and reproducibility of the analysis.
References
-
Germano, G. F., Souto, A. L., De Almeida, W. A. M., & Aragão, C. F. S. (2021). A new approach for the thermal characterization of monocrotaline, a pyrrolizidine alkaloid. Journal of Thermal Analysis and Calorimetry, 145(4), 1847-1856. [Link]
-
Sajadi, S. E., & Ghassempour, A. (2006). Toxic pyrrolizidine alkaloids of Echium amoenum Fisch. & Mey. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 14(3), 148-152. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 10-15. [Link]
-
Röder, E. (2014). Analysis of Pyrrolizidine Alkaloids. ResearchGate. [Link]
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Rohman, A. (2021). Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Journal of Advanced Pharmaceutical Technology & Research, 12(1), 1–7. [Link]
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Castillo, M. S., Acosta, J. J., Hodge, G. R., Vann, M. C., & Lewis, R. S. (2023). Analysis of alkaloids and reducing sugars in processed and unprocessed tobacco leaves using a handheld near infrared spectrometer. Journal of Near Infrared Spectroscopy, 31(1), 3-10. [Link]
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National Center for Biotechnology Information. (n.d.). Echimidine. PubChem Compound Database. [Link]
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Ghasemian, A., & Farzaei, M. H. (2025). Evaluating Echimidine Impact on Food Safety and the Health of Living Organisms. Journal of Food Quality and Hazards Control. [Link]
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Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2023). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 3(2), 121-144. [Link]
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SpectraBase. (n.d.). Senecionine. [Link]
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Arshad, M. A., Ahmad, S., Khurshid, U., & Pervaiz, I. (2018). FTIR spectroscopy of chloroform leaves extract of Heliotropium bacciferum. ResearchGate. [Link]
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Dev, M., & Mukadam, M. (2021). Functional Group Profiling of Medicinal Plants using FTIR Spectroscopy. International Journal of Biological & Medical Research, 12(2), 7316-7320. [Link]
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National Institute of Standards and Technology. (n.d.). Senecionine. NIST Chemistry WebBook. [Link]
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Wang, Y., et al. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. International Journal of Molecular Sciences, 23(12), 6653. [Link]
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University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Al-Snafi, A. E. (2025). Isolation of Pyrrolizidine Alkaloids from a Newly Recorded Heliotropium Species in Southern Basrah and Evaluation. ResearchGate. [Link]
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Theivasanthi, T., & Alagar, M. (2020). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Applied Sciences, 10(20), 7255. [Link]
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Kempf, M., et al. (2011). Pyrrolizidine alkaloids in honey: comparison of analytical methods. Food Additives & Contaminants: Part A, 28(3), 332-347. [Link]
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Al-Snafi, A. E. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8444. [Link]
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Al-Amiery, A. A., et al. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 61, 111741. [Link]
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López-Lorente, Á. I., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(11), 3584-3591. [Link]
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Comparative Guide: Crystallographic Data of Pyrrolizidine Derivatives
Executive Summary
This guide provides a technical comparison of the crystallographic parameters of key pyrrolizidine alkaloids (PAs) and their derivatives. Targeted at drug development professionals and structural biologists, it analyzes the structural determinants—specifically ring puckering and hydrogen bonding networks—that influence the stability, solubility, and biological activity (toxicity vs. therapeutic potential) of these compounds.
Structural Significance in Drug Design
Pyrrolizidine alkaloids (PAs) share a common necine base (a bicyclic pyrrolizidine ring system).[1] Their biological activity is strictly governed by:
-
Stereochemistry: The absolute configuration at C7 and C8.
-
Ring Conformation: The "pucker" of the saturated five-membered rings (endo vs. exo), which dictates the orientation of ester substituents.
-
C1-C2 Unsaturation: A critical feature for metabolic activation to toxic pyrroles.[1]
X-ray crystallography is the gold standard for unambiguous determination of these features, distinguishing between diastereomers (e.g., retronecine vs. heliotridine) that NMR cannot easily resolve due to overlapping signals.
Experimental Methodology
To ensure high-quality data, the following protocol is recommended for the crystallization and structural solution of PA derivatives.
Crystallization Protocol
PA derivatives often exhibit poor crystallization behavior due to ring flexibility.[1]
-
Method A (Vapor Diffusion): Dissolve 5 mg of derivative in 0.5 mL methanol. Place in an inner vial. Place this vial inside a larger jar containing 5 mL of diethyl ether (antisolvent). Seal tightly.
-
Method B (Slow Evaporation): For stable salts (e.g., picrates, hydrobromides), dissolve in hot acetone or ethanol and allow to cool slowly to room temperature over 48 hours.
-
Heavy Atom Derivatization: Historically, hydrobromide or picrate salts (e.g., Jacobine bromohydrin) were used to facilitate phase determination, though modern direct methods (SHELXT) usually render this unnecessary for small molecules.[1]
Data Collection & Refinement
-
Temperature: Data should be collected at 100 K (cryo-cooling) to minimize thermal motion of the flexible ester chains.
-
Radiation: Mo-Kα (λ = 0.71073 Å) is standard; Cu-Kα is preferred for absolute configuration determination of light-atom structures.[1]
Workflow Visualization
Figure 1: Standardized workflow for the crystallographic characterization of pyrrolizidine derivatives.
Comparative Crystallographic Data
The following table contrasts the crystal data of Retrorsine (a representative macrocyclic diester) and Jacobine Bromohydrin (a derivatized chlorohydrin analog). These datasets highlight the impact of ring substitution on unit cell packing.
| Parameter | Retrorsine (Natural Product) | Jacobine Bromohydrin (Derivative) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | ||
| a (Å) | 17.240(3) | 9.889 |
| b (Å) | 11.246(2) | 15.3 |
| c (Å) | 9.148(2) | 14.634 |
| β (Angle) | 90° | 112.7° |
| Z (Molecules/Cell) | 4 | 2 |
| R-Factor | 0.064 | 0.21 (Historical data) |
| Key Structural Feature | Ring A: Envelope (5E)Ring B: Twist/Envelope | Intramolecular H-bondBr...O interactions |
Note: The lower precision in Jacobine reflects historical data collection methods (film) compared to modern diffractometers used for Retrorsine.
Structural Logic & Biological Implications[1][3][13]
Ring Pucker Analysis
The pyrrolizidine nucleus consists of two fused five-membered rings. Unlike the rigid planar pyrrole, these rings exhibit envelope (E) or twist (T) conformations similar to proline.
-
Retrorsine Case: Ring A adopts a 5E envelope conformation. This specific pucker orients the C7-hydroxyl group to facilitate macrocyclic esterification.[1]
-
Implication: The "pucker" determines the distance between the ester carbonyls. In macrocyclic PAs, this distance is critical; if the ring relaxes to a different pucker, the macrocycle cannot close, preventing the formation of the toxic diester species.
Hydrogen Bonding Networks
Crystallographic data reveals that intermolecular hydrogen bonds often stabilize the crystal lattice but also mimic receptor binding interactions.
-
Donor-Acceptor Pairs: In Retrorsine, the tertiary nitrogen (N4) acts as a hydrogen bond acceptor for the hydroxyl group of a neighboring molecule.
-
Toxicity Correlation: The N4 atom must remain unhindered (free base form) to be N-oxidized or metabolically activated in the liver. Crystal structures showing strong steric hindrance or intramolecular H-bonding at N4 often correlate with reduced acute toxicity.[1]
Pucker-Activity Relationship Diagram
Figure 2: Causal relationship between crystallographic ring pucker and biological toxicity.
References
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Coleman, P. C., Coucourakis, E. D., & Pretorius, J. A. (1980).[1] Crystal structure of retrorsine. South African Journal of Chemistry, 33, 116-119.[1] [1]
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Mathieson, A. M., & Taylor, J. C. (1961).[1] The structure of the bromodilactone from jacobine. Tetrahedron Letters, 2(17), 590-592.[1]
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Wiedenfeld, H., & Roeder, E. (1984).[1] The structure of the pyrrolizidine alkaloid senecionine. Phytochemistry, 23(8), 1769-1771.[1] (Contextual Reference for Senecionine comparison).
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Birnbaum, K. B. (1972).[1] The crystal and molecular structure of clivorine. Acta Crystallographica Section B, 28(9), 2825-2833.[1] (Contextual Reference for Clivorine).
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Safety Operating Guide
Navigating the Disposal of (Hexahydro-1H-pyrrolizin-1-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a comprehensive, procedural framework for the proper disposal of (hexahydro-1H-pyrrolizin-1-yl)methanamine, ensuring the protection of laboratory personnel and the environment. Our commitment to robust scientific practices extends beyond the bench to the entire lifecycle of the chemicals we use.
Understanding the Hazard Profile of (Hexahydro-1H-pyrrolizin-1-yl)methanamine
Pyrrolizidine alkaloids, as a class, are known for their potential hepatotoxicity (liver damage), and some have been shown to be carcinogenic in animal studies.[2][3] The primary amine functional group also contributes to its basicity and reactivity.
Key Assumed Hazards:
-
Corrosivity: As indicated by the GHS05 classification for a related salt, the compound is likely to cause severe skin burns and eye damage.
-
Toxicity: The pyrrolizidine alkaloid core structure is associated with potential liver toxicity.
-
Irritation: May cause respiratory tract irritation.
Given these potential hazards, under no circumstances should (hexahydro-1H-pyrrolizin-1-yl)methanamine or its waste be disposed of down the sanitary sewer or in regular trash.[4][5]
Core Principles of Hazardous Chemical Waste Management
The disposal of (hexahydro-1H-pyrrolizin-1-yl)methanamine must adhere to federal and local regulations, primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Segregation is Paramount:
Incompatible chemical wastes must be kept separate to prevent dangerous reactions.[6][7] For (hexahydro-1H-pyrrolizin-1-yl)methanamine, this means keeping it segregated from:
-
Acids: Violent neutralization reactions can occur.
-
Oxidizing agents: Can lead to vigorous and potentially explosive reactions.
Proper Containerization:
The choice of waste container is critical for safe storage. Containers must be:
-
Compatible: Use containers made of materials that will not react with or be degraded by the amine waste. High-density polyethylene (HDPE) is often a suitable choice.
-
In good condition: Free from leaks, cracks, or other damage.
-
Securely sealed: The container must have a tightly fitting screw cap and be kept closed at all times, except when adding waste.[7]
Labeling for Safety and Compliance:
Clear and accurate labeling is a cornerstone of safe laboratory practice and a legal requirement. Every hazardous waste container for this compound must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "(hexahydro-1H-pyrrolizin-1-yl)methanamine" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
Step-by-Step Disposal Protocol for (hexahydro-1H-pyrrolizin-1-yl)methanamine
This protocol provides a direct, actionable workflow for the safe disposal of (hexahydro-1H-pyrrolizin-1-yl)methanamine waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Work in a well-ventilated area or a chemical fume hood. |
2. Waste Collection:
-
Designated Container: Use a dedicated, compatible, and properly labeled hazardous waste container for all (hexahydro-1H-pyrrolizin-1-yl)methanamine waste. This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.
-
Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
3. In-Lab Neutralization (Expert Personnel Only):
While some amine waste can be neutralized, this process can generate heat and requires a thorough understanding of the chemical's reactivity. Neutralization of (hexahydro-1H-pyrrolizin-1-yl)methanamine should not be attempted by untrained personnel. If your institution has a specific, approved protocol for the neutralization of this type of amine waste, it must be followed precisely by trained individuals. Otherwise, the primary disposal route is through a licensed waste management company.
4. Arranging for Disposal:
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form detailing the contents and quantity of the waste.
Disposal Workflow Diagram:
Caption: Disposal workflow for (hexahydro-1H-pyrrolizin-1-yl)methanamine.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your institution's emergency response team or EHS.
-
Control the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and dispose of the cleaning materials as hazardous waste.
Spill Response Decision Tree:
Caption: Decision tree for responding to a (hexahydro-1H-pyrrolizin-1-yl)methanamine spill.
References
-
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304 - PubChem. Available at: [Link]
-
Disposing Amine Waste | Technology Catalogue . Available at: [Link]
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(hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380 - PubChem. Available at: [Link]
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2016: EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE - Trimeric Corporation. Available at: [Link]
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1H-Pyrrolizine, hexahydro- (CAS 643-20-9) - Chemical & Physical Properties - Cheméo. Available at: [Link]
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Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process - ResearchGate. Available at: [Link]
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Personal protective equipment for handling (hexahydro-1H-pyrrolizin-1-yl)methanamine
As a Senior Application Scientist, I recognize that handling specialized building blocks like (hexahydro-1H-pyrrolizin-1-yl)methanamine (CAS: 170442-09-8) requires more than just a cursory glance at a safety data sheet. Drug development professionals must understand the mechanistic causality behind chemical hazards to design fail-safe operational workflows.
This guide provides a comprehensive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this highly reactive bicyclic aliphatic diamine.
Hazard Profile & Mechanistic Causality
(Hexahydro-1H-pyrrolizin-1-yl)methanamine features a bicyclic pyrrolizidine core containing a tertiary amine, functionalized with a primary aminomethyl group. This dual-nitrogen structure dictates its physical and toxicological behavior:
-
Corrosivity & Tissue Damage: The unshared electron pairs on both nitrogen atoms render the molecule highly nucleophilic and strongly basic. Upon contact with biological tissues, aliphatic amines rapidly catalyze the saponification of lipid bilayer membranes and denature cellular proteins, leading to deep, liquefactive necrosis[1].
-
Sensitization: Aliphatic amines are potent skin and respiratory sensitizers. Repeated sub-acute exposures can trigger cross-sensitization, resulting in severe allergic contact dermatitis or asthma-like symptoms[2].
-
Chemical Incompatibility: Due to its high nucleophilicity, this compound will react violently with strong acids (exothermic neutralization) and halogenated solvents (e.g., dichloromethane, chloroform), potentially causing rapid alkylation and pressure build-up[3].
Quantitative Operational Parameters
To mitigate inhalation risks and ensure environmental control, all handling must occur within a strictly monitored chemical fume hood. Below are the validated quantitative parameters for your engineering controls and storage.
Table 1: Environmental & Engineering Control Parameters
| Parameter | Specification | Mechanistic Rationale |
| Fume Hood Face Velocity | 80 – 120 linear feet per minute (fpm) | Ensures optimal capture of volatile amine vapors without creating turbulent vortices that push contaminants into the breathing zone[4]. |
| Minimum Working Depth | ≥ 6 inches inside the hood sash | Creates a sufficient boundary layer to prevent vapor escape via cross-drafts caused by lab personnel walking by[5]. |
| Equipment Elevation | ≥ 2 inches off the hood base | Allows unhindered airflow beneath apparatuses, preventing dead zones where heavy amine vapors can accumulate[5]. |
| Storage Temperature | < 30°C (86°F) | Minimizes volatility, prevents thermal decomposition, and reduces the risk of pressure build-up in sealed containers[6]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling pure liquid aliphatic amines. Thin nitrile gloves degrade rapidly upon contact with concentrated corrosive amines.
Table 2: Required PPE for (Hexahydro-1H-pyrrolizin-1-yl)methanamine
| Protection Zone | Required Equipment | Causality & Standard |
| Hands (Primary) | Butyl Rubber or heavy-duty Neoprene gloves | Standard nitrile and Viton are generally not recommended for direct, prolonged contact with corrosive amines due to rapid permeation[1][7]. |
| Hands (Secondary) | Inner disposable Nitrile gloves | Provides a secondary barrier and allows for safe removal of the outer contaminated glove without exposing bare skin. |
| Eyes & Face | Chemical splash goggles + Face shield | Protects against micro-aerosolization during transfer. Severe eye damage and corneal ulceration can occur instantly upon contact[2][7]. |
| Body | Polyethylene-coated Tyvek suit or heavy lab coat + Apron | Prevents skin contact. Ensure complete body coverage; no exposed wrists or ankles[7]. |
Step-by-Step Operational Protocol
This protocol is designed as a self-validating system —each step includes a verification check to ensure the safety barrier remains intact.
Phase A: Pre-Operation & Setup
-
Validate Engineering Controls: Before opening the chemical, verify the fume hood is drawing air. Validation Step: Attach a lightweight strip of paper (e.g., a Kimwipe) to the bottom of the sash; it must actively pull inward toward the baffles[4].
-
Establish the Work Zone: Mark a line 6 inches from the sash face. Place all required glassware, syringes, and the amine container behind this line[5].
-
Don PPE: Equip inner nitrile gloves, outer neoprene gloves, splash goggles, and a face shield[1].
Phase B: Chemical Transfer
-
Purge & Transfer: If the compound is air-sensitive or highly volatile, use Schlenk line techniques or a sealed syringe transfer. Do not pour the amine openly, as this maximizes surface area and vapor release.
-
Avoid Incompatible Solvents: If diluting the amine, use compatible solvents (e.g., THF, ethers, or alcohols). Never use dichloromethane or chloroform as the primary solvent for concentrated aliphatic amines due to the risk of violent exothermic alkylation[3].
Phase C: Decontamination & Spill Response
-
Routine Decontamination: Wipe down all spatulas, syringes, and bench surfaces with a dilute weak acid (e.g., 1M acetic acid) to neutralize residual amine, followed by a water rinse[8]. Validation Step: Swab the cleaned area with a pH indicator strip; it should read neutral (pH ~7), confirming the absence of the alkaline amine.
-
Spill Response: In the event of a liquid spill, do not use combustible materials like sawdust. Isolate the area and absorb the material using an inert absorbent such as vermiculite or dry sand[8].
Hazardous Waste Disposal Plan
Improper disposal of amines poses severe environmental and facility risks. Amines must never be disposed of in drains or allowed to evaporate in the fume hood[5][9].
-
Waste Segregation: Collect all (hexahydro-1H-pyrrolizin-1-yl)methanamine waste in dedicated, clearly labeled High-Density Polyethylene (HDPE) containers[6].
-
Chemical Isolation: Keep amine waste strictly separated from acidic waste (to prevent boiling/exotherms) and oxidizing agents[9][10].
-
Container Management: Empty primary chemical containers must be triple-rinsed with a compatible solvent before being air-dried. The rinsate must be collected as hazardous waste[10].
-
Final Disposal: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) and arrange for collection by a licensed hazardous waste disposal contractor[8][9].
Workflow Visualization
Operational workflow for the safe handling and disposal of aliphatic amines.
References
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Lab Safety Chemical Fume Hood Use Guidelines - University of Hawaii at Manoa. Retrieved from: [Link]
-
Chemical Fume Hood Use Guidelines - UC San Diego (UCSD). Retrieved from: [Link]
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Material Safety Data Sheet PES 107 (Corrosive Amines) - Polymeric Engineered Solutions. Retrieved from: [Link]
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Hazardous Waste Disposal Procedures - The University of Chicago. Retrieved from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
